molecular formula C5H8O5 B596331 3-Hydroxyglutaric acid-d5 CAS No. 1219805-72-7

3-Hydroxyglutaric acid-d5

Numéro de catalogue: B596331
Numéro CAS: 1219805-72-7
Poids moléculaire: 153.14 g/mol
Clé InChI: ZQHYXNSQOIDNTL-UXXIZXEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Hydroxyglutaric acid-d5, also known as this compound, is a useful research compound. Its molecular formula is C5H8O5 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1219805-72-7

Formule moléculaire

C5H8O5

Poids moléculaire

153.14 g/mol

Nom IUPAC

2,2,3,4,4-pentadeuterio-3-hydroxypentanedioic acid

InChI

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/i1D2,2D2,3D

Clé InChI

ZQHYXNSQOIDNTL-UXXIZXEISA-N

SMILES isomérique

[2H]C([2H])(C(=O)O)C([2H])(C([2H])([2H])C(=O)O)O

SMILES canonique

C(C(CC(=O)O)O)C(=O)O

Synonymes

3-Hydroxy-1,5-pentanedioic--d5 Acid

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyglutaric acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyglutaric acid-d5 (d5-3-HGA) is the deuterated form of 3-hydroxyglutaric acid (3-HGA), a critical biomarker for the diagnosis and monitoring of the inherited metabolic disorder, Glutaric Aciduria Type 1 (GA1). This technical guide provides a comprehensive overview of d5-3-HGA, its application as an internal standard in quantitative analysis, detailed experimental protocols for its use, and an exploration of the biochemical pathways and toxicities associated with its non-deuterated counterpart.

Physicochemical Properties of this compound

This compound is a stable isotope-labeled analog of 3-hydroxyglutaric acid. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry-based assays. Its primary application is as an internal standard to ensure the accuracy and precision of 3-HGA quantification in biological matrices.

PropertyValue
Chemical Formula C₅H₃D₅O₅
Molecular Weight 153.14 g/mol
CAS Number 1219805-72-7
Appearance Solid
Purity Typically ≥98%
Storage 2-8°C

Role in the Diagnosis of Glutaric Aciduria Type 1

Glutaric Aciduria Type 1 is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[1][2][3] A deficiency in GCDH leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid in tissues and physiological fluids.[4] The quantification of 3-HGA is a key diagnostic marker for GA1.[5] Due to the challenges in accurately measuring endogenous analytes in complex biological samples, the use of a stable isotope-labeled internal standard like 3-HGA-d5 is essential for reliable diagnosis and patient monitoring.[6]

Metabolic Pathway of Glutaric Aciduria Type 1

The metabolic pathway below illustrates the point of enzymatic block in GA1 and the subsequent formation of 3-hydroxyglutaric acid.

GA1_Metabolic_Pathway cluster_block Lys_Try_Hyd Lysine, Tryptophan, Hydroxylysine Glutaryl_CoA Glutaryl-CoA Lys_Try_Hyd->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH MCAD Medium-chain acyl-CoA dehydrogenase (MCAD) Glutaryl_CoA->MCAD Accumulation Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA GA1_block Deficient in GA1 Glutaconyl_CoA Glutaconyl-CoA Three_MGH 3-Methylglutaconyl-CoA hydratase (3-MGH) Glutaconyl_CoA->Three_MGH MCAD->Glutaconyl_CoA Three_Hydroxyglutaryl_CoA 3-Hydroxyglutaryl-CoA Three_MGH->Three_Hydroxyglutaryl_CoA Hydrolysis Hydrolysis Three_Hydroxyglutaryl_CoA->Hydrolysis Three_HGA 3-Hydroxyglutaric Acid (3-HGA) Hydrolysis->Three_HGA

Metabolic pathway of Glutaric Aciduria Type 1.

Neurotoxicity of 3-Hydroxyglutaric Acid

The accumulation of 3-HGA is associated with neurotoxicity, primarily through its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[7][8] This excitotoxic mechanism is believed to contribute to the neurological damage observed in individuals with GA1.[9]

Three_HGA_Neurotoxicity Three_HGA 3-Hydroxyglutaric Acid (3-HGA) NMDA_Receptor NMDA Receptor Three_HGA->NMDA_Receptor Binds to and activates Ca_Influx Increased Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx Leads to Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Damage Neuronal Damage / Cell Death Excitotoxicity->Neuronal_Damage

Neurotoxic pathway of 3-Hydroxyglutaric Acid.

Experimental Protocols for the Quantification of 3-Hydroxyglutaric Acid using d5-3-HGA

The accurate quantification of 3-HGA in biological samples is crucial for the diagnosis and management of GA1. The use of 3-HGA-d5 as an internal standard is a key component of these analytical methods.

Workflow for Sample Analysis

Sample_Analysis_Workflow Sample Biological Sample (Urine or Plasma) Spike Spike with 3-HGA-d5 Internal Standard Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation Derivatization Derivatization (e.g., Esterification) Preparation->Derivatization Analysis LC-MS/MS or GC-MS/MS Analysis Derivatization->Analysis Quantification Quantification of 3-HGA Analysis->Quantification

General workflow for 3-HGA analysis.
Detailed Methodologies

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method [10]

This method is suitable for the analysis of 3-HGA in both plasma and urine.

  • Sample Preparation:

    • To a 100 µL aliquot of plasma or urine, add a known amount of 3-HGA-d5 internal standard solution.

    • Add acetonitrile (B52724) to precipitate proteins.

    • Centrifuge the sample and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried residue in 3 M HCl in 1-butanol.

    • Heat the sample to facilitate the formation of butyl-ester derivatives.

    • Dry the derivatized sample.

    • Reconstitute the final residue in a 50% methanol-water solution for injection.

  • LC-MS/MS Conditions:

    • LC Column: C8 HPLC column

    • Mobile Phase: A gradient of 0.2% formic acid in water and methanol.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of selected precursor-product ion transitions for both 3-HGA and 3-HGA-d5.

2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method [2]

This method is particularly useful for the analysis of urinary 3-HGA.

  • Sample Preparation:

    • To a urine sample, add a known amount of 3-HGA-d5 internal standard.

    • Perform a double liquid-liquid extraction to isolate the organic acids.

    • Dry the extracted sample.

  • Derivatization:

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to the dried extract.

    • Heat the sample at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS/MS Conditions:

    • Injection: 1 µL of the derivatized sample is injected in split mode.

    • GC Column: HP-5MS capillary column or similar.

    • Carrier Gas: Helium.

    • Ionization: Electron Impact (EI).

    • Detection: Multiple Reaction Monitoring (MRM) to monitor specific transitions for 3-HGA-TMS and 3-HGA-d5-TMS derivatives, allowing for differentiation from the isobaric 2-hydroxyglutaric acid.

Quantitative Data

The following tables summarize key quantitative data related to the analysis of 3-hydroxyglutaric acid.

Table 1: Performance of LC-MS/MS Method for 3-HGA Quantification [10]

ParameterValue
Linearity Range 6.20 - 319 ng/mL (r² = 0.9996)
Limit of Detection (LOD) 0.348 ng/mL
Limit of Quantitation (LOQ) 1.56 ng/mL
Intra- and Inter-assay %CV 2 - 18%
Recovery 66 - 115%

Table 2: Typical Concentrations of 3-Hydroxyglutaric Acid [5][10]

Biological MatrixConditionConcentration Range
Plasma Normal (non-GA1)≤25.2 ng/mL
Urine Normal (non-GA1)≤4.6 mmol/mol creatinine
Urine GA1 PatientsSignificantly elevated

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 3-hydroxyglutaric acid in clinical and research settings. Its use as an internal standard in LC-MS/MS and GC-MS/MS methods allows for the precise diagnosis and monitoring of Glutaric Aciduria Type 1. Understanding the underlying metabolic pathways and the neurotoxic effects of 3-HGA accumulation is crucial for the development of effective therapeutic strategies for this debilitating disorder. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and clinicians working in the field of inborn errors of metabolism.

References

3-Hydroxyglutaric Acid-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical properties and applications of 3-Hydroxyglutaric acid-d5, a crucial tool for researchers, scientists, and professionals in drug development. This document details its chemical characteristics, its role in the diagnosis of Glutaric Aciduria Type I (GA1), and the experimental protocols for its use as an internal standard in quantitative analysis.

Core Chemical Properties

This compound is the deuterated form of 3-Hydroxyglutaric acid, an intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1] Its stable isotope-labeled nature makes it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological matrices.

PropertyValueSource
Chemical Name 3-hydroxypentanedioic-2,2,3,4,4-d5 acidSigma-Aldrich
Molecular Formula C5H3D5O5MedChemExpress
Molecular Weight 153.14 g/mol MedChemExpress
CAS Number 1219805-72-7Sigma-Aldrich
Appearance White to off-white solidMedChemExpress
Purity ≥98%Sigma-Aldrich
Isotopic Enrichment 99.4%MedChemExpress
Storage Temperature 2-8°CSigma-Aldrich

Role in Glutaric Aciduria Type I (GA1)

Glutaric aciduria type 1 is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH).[2][3] This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid in various body fluids.[2][3] Elevated levels of 3-hydroxyglutaric acid are a key biomarker for the diagnosis of GA1.[2][4] Accurate quantification of this metabolite is crucial for the diagnosis, monitoring, and management of patients with GA1.[2][3][5]

Metabolic Pathway of 3-Hydroxyglutaric Acid

The following diagram illustrates the metabolic pathway leading to the formation of 3-hydroxyglutaric acid and the enzymatic block in Glutaric Aciduria Type I.

metabolomics Metabolic Pathway of 3-Hydroxyglutaric Acid Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA Alternative Pathway CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA Normal Pathway GCDH Glutaryl-CoA Dehydrogenase (Deficient in GA1) GlutarylCoA->GCDH MCAD Medium-Chain Acyl-CoA Dehydrogenase GlutarylCoA->MCAD HydroxyglutarylCoA 3-Hydroxyglutaryl-CoA GlutaconylCoA->HydroxyglutarylCoA MGH 3-Methylglutaconyl-CoA Hydratase GlutaconylCoA->MGH HydroxyglutaricAcid 3-Hydroxyglutaric Acid (Accumulates in GA1) HydroxyglutarylCoA->HydroxyglutaricAcid Hydrolysis Hydrolysis HydroxyglutarylCoA->Hydrolysis GCDH->CrotonylCoA MCAD->GlutaconylCoA MGH->HydroxyglutarylCoA Hydrolysis->HydroxyglutaricAcid

Metabolic pathway of 3-hydroxyglutaric acid.

Experimental Protocols

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 3-hydroxyglutaric acid in biological samples like urine and plasma.[3][6][7] Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of 3-Hydroxyglutaric Acid in Urine by GC-MS

This protocol is adapted from established methods for organic acid analysis.[2]

1. Sample Preparation:

  • To 1 mL of urine, add a known amount of this compound as the internal standard.

  • Acidify the sample with hydrochloric acid.

  • Perform a double liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Evaporate the organic extracts to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried residue is derivatized to increase volatility for GC-MS analysis. A common method is trimethylsilyl (B98337) (TMS) derivatization.

  • Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) to the dried sample.

  • Heat the mixture at 70°C for 60 minutes.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms) for separation.

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both the analyte and the internal standard.

Workflow for GC-MS Analysis of Urinary 3-Hydroxyglutaric Acid

workflow GC-MS Analysis Workflow Sample Urine Sample Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Dry Evaporation to Dryness Extraction->Dry Derivatization TMS Derivatization Dry->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Analysis (Ratio of Analyte to IS) GCMS->Data Result Quantification of 3-Hydroxyglutaric Acid Data->Result

Workflow for urinary 3-hydroxyglutaric acid analysis.
Quantification of 3-Hydroxyglutaric Acid in Plasma by LC-MS/MS

This protocol is based on methods developed for the sensitive detection of 3-hydroxyglutaric acid in plasma.[7]

1. Sample Preparation:

  • To a plasma sample, add a known amount of this compound internal standard.

  • Precipitate proteins by adding a solvent like acetonitrile.

  • Centrifuge the sample and collect the supernatant.

  • Dry the supernatant under nitrogen.

2. Derivatization (Butylation):

  • Reconstitute the dried residue in 3 M hydrochloric acid in 1-butanol.

  • Heat the mixture to form the butyl-ester derivatives.

  • Dry the derivatized sample.

  • Reconstitute the final residue in a solution suitable for injection (e.g., 50% methanol-water).

3. LC-MS/MS Analysis:

  • Inject the sample into an LC-MS/MS system equipped with a C8 or C18 column.

  • Use a gradient elution with mobile phases such as water with formic acid and methanol.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both 3-hydroxyglutaric acid and its deuterated internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 3-hydroxyglutaric acid in clinical and research settings. Its use as an internal standard in mass spectrometry-based methods allows for precise diagnosis and monitoring of Glutaric Aciduria Type I, facilitating timely intervention and improved patient outcomes. The detailed protocols provided in this guide offer a foundation for the implementation of these critical analytical techniques.

References

Synthesis of Deuterated 3-Hydroxyglutaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Strategy

The proposed synthesis of deuterated 3-Hydroxyglutaric acid initiates from commercially available starting materials and proceeds through the formation of a key intermediate, diethyl 3-oxoglutarate. This intermediate provides a versatile scaffold for the introduction of deuterium (B1214612) atoms at specific positions before the final reduction and hydrolysis steps yield the target molecule. Two primary strategies are presented to achieve different deuteration patterns.

Strategy A: Deuteration at the C3 Position

This approach focuses on the introduction of a single deuterium atom at the hydroxyl-bearing carbon.

Strategy B: Multi-Deuteration at C2, C3, and C4 Positions

This strategy aims to produce a more heavily labeled molecule, which can be advantageous for certain mass spectrometry-based applications.

Experimental Protocols

Synthesis of Diethyl 3-Oxoglutarate (Acetone-dicarboxylic acid ethyl ester)

This procedure is adapted from the well-established synthesis starting from citric acid.

Materials:

Procedure:

  • Conversion of Citric Acid to Diethyl Acetonedicarboxylate: Citric acid is converted to diethyl acetonedicarboxylate using established methods, which typically involve esterification and decarboxylation. A previously described method involves the conversion of citric acid to acetone-dicarboxylic ester, which is then hydrogenated using Raney nickel to the hydroxy ester. This is subsequently dehydrated using thionyl chloride in pyridine.

  • Purification: The crude diethyl 3-oxoglutarate is purified by vacuum distillation.

Strategy A: Synthesis of 3-D-3-Hydroxyglutaric Acid

Step 1: Reduction of Diethyl 3-Oxoglutarate with Sodium Borodeuteride

Materials:

  • Diethyl 3-oxoglutarate

  • Sodium borodeuteride (NaBD4)

  • Anhydrous ethanol

  • Ammonium (B1175870) chloride solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of diethyl 3-oxoglutarate in anhydrous ethanol is cooled to 0 °C in an ice bath.

  • Sodium borodeuteride is added portion-wise with stirring, maintaining the temperature below 5 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated ammonium chloride solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 3-D-3-hydroxyglutarate.

Step 2: Hydrolysis of Diethyl 3-D-3-Hydroxyglutarate

Materials:

  • Crude diethyl 3-D-3-hydroxyglutarate

  • Sodium hydroxide (B78521) solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 6 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • The crude diethyl 3-D-3-hydroxyglutarate is dissolved in an aqueous solution of sodium hydroxide.

  • The mixture is stirred at room temperature or gently heated to effect hydrolysis. The reaction is monitored by TLC or LC-MS.

  • After complete hydrolysis, the solution is cooled to 0 °C and acidified with hydrochloric acid to a pH of approximately 1-2.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 3-D-3-Hydroxyglutaric acid.

Strategy B: Synthesis of 2,2,4,4-D4-3-Hydroxyglutaric Acid

Step 1: Deuteration of Diethyl 3-Oxoglutarate at α-Positions

Materials:

  • Diethyl 3-oxoglutarate

  • Sodium ethoxide

  • Deuterium oxide (D2O)

  • Anhydrous ethanol-d1 (EtOD)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol-d1 is prepared.

  • Diethyl 3-oxoglutarate is added dropwise to the stirred solution at room temperature.

  • A catalytic amount of deuterium oxide is added, and the mixture is stirred to facilitate H/D exchange at the α-positions (C2 and C4). The progress of deuteration can be monitored by 1H NMR spectroscopy by the disappearance of the signals corresponding to the α-protons.

  • The reaction is quenched with a deuterated acid (e.g., DCl in D2O).

  • The mixture is extracted with diethyl ether, and the organic layer is washed with D2O, dried over anhydrous magnesium sulfate, and concentrated to give diethyl 2,2,4,4-D4-3-oxoglutarate.

Step 2: Reduction of Diethyl 2,2,4,4-D4-3-Oxoglutarate

Materials:

  • Diethyl 2,2,4,4-D4-3-oxoglutarate

  • Sodium borohydride (B1222165) (NaBH4)

  • Anhydrous ethanol

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • This step follows the same procedure as in Strategy A, Step 1, but starting with the deuterated keto-ester.

Step 3: Hydrolysis of Diethyl 2,2,4,4-D4-3-Hydroxyglutarate

Materials:

  • Crude diethyl 2,2,4,4-D4-3-hydroxyglutarate

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • This step follows the same procedure as in Strategy A, Step 2, but starting with the deuterated hydroxy-diester.

Data Presentation

Table 1: Summary of Expected Yields and Isotopic Purity

StepIntermediate/ProductExpected Yield (%)Expected Isotopic Purity (%)
Strategy A
Reduction of Diethyl 3-OxoglutarateDiethyl 3-D-3-hydroxyglutarate85-95>98 (at C3)
Hydrolysis3-D-3-Hydroxyglutaric Acid90-98>98 (at C3)
Strategy B
α-Deuteration of Diethyl 3-OxoglutarateDiethyl 2,2,4,4-D4-3-oxoglutarate>95>95 (at C2 and C4)
Reduction of Diethyl 2,2,4,4-D4-3-OxoglutarateDiethyl 2,2,4,4-D4-3-hydroxyglutarate85-95>95 (at C2 and C4)
Hydrolysis2,2,4,4-D4-3-Hydroxyglutaric Acid90-98>95 (at C2 and C4)

Note: Expected yields and isotopic purities are estimates based on typical efficiencies for these types of reactions and may require optimization for specific experimental conditions.

Visualizations

Synthesis_Strategy_A start Diethyl 3-Oxoglutarate reagent1 1. NaBD4, EtOH 2. H3O+ start->reagent1 intermediate Diethyl 3-D-3-Hydroxyglutarate reagent1->intermediate reagent2 1. NaOH(aq) 2. H3O+ intermediate->reagent2 product 3-D-3-Hydroxyglutaric Acid reagent2->product

Caption: Synthetic pathway for 3-D-3-Hydroxyglutaric Acid (Strategy A).

Synthesis_Strategy_B start Diethyl 3-Oxoglutarate reagent1 NaOEt, EtOD, D2O start->reagent1 intermediate1 Diethyl 2,2,4,4-D4-3-Oxoglutarate reagent1->intermediate1 reagent2 1. NaBH4, EtOH 2. H3O+ intermediate1->reagent2 intermediate2 Diethyl 2,2,4,4-D4-3-Hydroxyglutarate reagent2->intermediate2 reagent3 1. NaOH(aq) 2. H3O+ intermediate2->reagent3 product 2,2,4,4-D4-3-Hydroxyglutaric Acid reagent3->product

Caption: Synthetic pathway for 2,2,4,4-D4-3-Hydroxyglutaric Acid (Strategy B).

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials reaction Chemical Reaction (Deuteration & Reduction) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis final_product final_product analysis->final_product Final Product: Deuterated 3-HGA

Caption: General experimental workflow for the synthesis and purification of deuterated 3-HGA.

Navigating the Stability and Storage of 3-Hydroxyglutaric acid-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of isotopically labeled compounds is paramount to ensuring data integrity and the success of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Hydroxyglutaric acid-d5, a critical internal standard for metabolic research.

This compound (3-HGA-d5) is the deuterated form of 3-Hydroxyglutaric acid, a key biomarker for Glutaric Aciduria Type I (GA1), an inherited metabolic disorder.[1] Its structural similarity and mass difference make it an ideal internal standard for the accurate quantification of its non-labeled counterpart in biological matrices using mass spectrometry-based methods. The stability of this internal standard is a critical factor that can influence the accuracy and reproducibility of analytical results.

Recommended Storage and Stability

The stability of this compound is dependent on its physical state (solid or in solvent) and the storage temperature. Adherence to the manufacturer's recommendations is crucial to maintain the integrity of the compound.

Physical StateStorage TemperatureShelf Life
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Table 1: Recommended Storage Conditions and Shelf Life for this compound. Data compiled from multiple supplier specifications.

It is important to note that while the product is generally stable at room temperature for short periods, such as during shipping, long-term storage at ambient temperatures is not recommended. For solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent can also impact stability, and it is recommended to use high-purity solvents suitable for the intended analytical method.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValue
Chemical Formula C₅H₃D₅O₅
Molecular Weight 153.14 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Isotopic Enrichment Varies by supplier, often >98%

Table 2: Key Physicochemical Properties of this compound.

Experimental Protocols: Stability Assessment

While specific, publicly available stability-indicating methods for this compound are limited, a general approach based on established practices for organic acids can be employed. This typically involves subjecting the compound to forced degradation under various stress conditions and analyzing the resulting samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Proposed Forced Degradation Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4][5][6]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, water) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to a calibrated light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, using a suitable analytical method (e.g., LC-MS/MS).

Proposed Analytical Method: LC-MS/MS for Stability Indicating Analysis

Several LC-MS/MS methods have been developed for the quantification of 3-hydroxyglutaric acid in biological fluids, which can be adapted for stability testing.[7][8][9]

Chromatographic Conditions:

  • Column: A C18 or similar reverse-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from potential degradants.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) for the parent compound and predicted degradation products. The transition for 3-HGA-d5 would be specific to its mass.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, potential degradation can be inferred from the structure of 3-hydroxyglutaric acid. The presence of a hydroxyl and two carboxylic acid groups suggests susceptibility to:

  • Oxidation: The secondary alcohol group could be oxidized to a ketone.

  • Dehydration: Elimination of the hydroxyl group and a proton from an adjacent carbon could lead to the formation of an unsaturated dicarboxylic acid.

  • Decarboxylation: Under harsh thermal conditions, loss of a carboxyl group could occur.

The stability of the carbon-deuterium bonds is generally greater than that of carbon-hydrogen bonds, which may result in a slower rate of degradation for the deuterated compound compared to its non-deuterated analog.[10]

Metabolic Pathway Context

In the context of its biological relevance, 3-hydroxyglutaric acid is a metabolite in the degradation pathway of the amino acids lysine, hydroxylysine, and tryptophan. In individuals with Glutaric Aciduria Type I, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to an accumulation of glutaryl-CoA, which is then converted to 3-hydroxyglutaric acid.

Metabolic_Pathway Lys_Try_OHLys Lysine, Tryptophan, Hydroxylysine GlutarylCoA Glutaryl-CoA Lys_Try_OHLys->GlutarylCoA GCDH_Deficiency Glutaryl-CoA Dehydrogenase (Deficient in GA1) GlutarylCoA->GCDH_Deficiency ThreeHGA 3-Hydroxyglutaric Acid GlutarylCoA->ThreeHGA Alternative Pathway CrotonylCoA Crotonyl-CoA GCDH_Deficiency->CrotonylCoA Blocked

Metabolic pathway of 3-Hydroxyglutaric acid formation in GA1.

Experimental Workflow for Stability Testing

A systematic workflow is crucial for the reliable assessment of this compound stability.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Solid Prepare Solid Aliquots Thermal Thermal Stress Prep_Solid->Thermal Photo Photostability Prep_Solid->Photo Prep_Sol Prepare Solution Aliquots Acid Acid Hydrolysis Prep_Sol->Acid Base Base Hydrolysis Prep_Sol->Base Oxidation Oxidation Prep_Sol->Oxidation Prep_Sol->Thermal Prep_Sol->Photo LCMS LC-MS/MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS Data Data Interpretation LCMS->Data

Workflow for assessing the stability of 3-HGA-d5.

Conclusion

The stability and proper storage of this compound are critical for its effective use as an internal standard in research and clinical applications. By adhering to the recommended storage conditions and employing rigorous stability testing protocols, researchers can ensure the accuracy and reliability of their analytical data. While specific degradation pathways for the deuterated compound require further investigation, an understanding of its general chemical properties and a systematic approach to stability assessment can mitigate potential issues and contribute to the generation of high-quality scientific results.

References

The Pivotal Role of 3-Hydroxyglutaric Acid in Glutaric Aciduria Type 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaric Aciduria Type 1 (GA-1) is an inherited metabolic disorder characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzymatic defect disrupts the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-HGA).[1][2][3][4] 3-HGA, in particular, has been identified as a critical diagnostic marker and a key player in the pathophysiology of the severe neurological damage observed in GA-1 patients.[5][6] This technical guide provides an in-depth examination of the role of 3-HGA in GA-1, encompassing its biochemical synthesis, pathophysiological mechanisms, and the analytical methods for its quantification.

Biochemical Genesis of 3-Hydroxyglutaric Acid in GA-1

In individuals with GA-1, the deficiency of GCDH leads to an accumulation of glutaryl-CoA.[1][2][5] This excess glutaryl-CoA is then shunted into an alternative metabolic pathway, resulting in the formation of 3-HGA. The proposed pathway involves the following steps:

  • Dehydrogenation: Glutaryl-CoA is converted to glutaconyl-CoA. This reaction is catalyzed by mitochondrial acyl-CoA dehydrogenases, with medium-chain acyl-CoA dehydrogenase (MCAD) showing the highest activity for this substrate.[5][6][7]

  • Hydration: Glutaconyl-CoA is then hydrated to form 3-hydroxyglutaryl-CoA. This step is efficiently catalyzed by 3-methylglutaconyl-CoA hydratase (3-MGH).[5][6][8]

  • Hydrolysis: Finally, 3-hydroxyglutaryl-CoA is hydrolyzed to release 3-hydroxyglutaric acid.[1][5][6]

This metabolic rerouting explains the consistent and elevated excretion of 3-HGA in the urine of GA-1 patients, making it a reliable biomarker for the disease, even in individuals with low glutaric acid excretion (low excretors).[6]

Biochemical Pathway of 3-HGA Formation in GA-1 cluster_pathway Mitochondrial Matrix cluster_enzymes Lysine, Tryptophan, Hydroxylysine Lysine, Tryptophan, Hydroxylysine Glutaryl-CoA Glutaryl-CoA Lysine, Tryptophan, Hydroxylysine->Glutaryl-CoA Glutaconyl-CoA Glutaconyl-CoA Glutaryl-CoA->Glutaconyl-CoA Dehydrogenation GCDH GCDH (deficient in GA-1) Glutaryl-CoA->GCDH X 3-Hydroxyglutaryl-CoA 3-Hydroxyglutaryl-CoA Glutaconyl-CoA->3-Hydroxyglutaryl-CoA Hydration 3-Hydroxyglutaric Acid (3-HGA) 3-Hydroxyglutaric Acid (3-HGA) 3-Hydroxyglutaryl-CoA->3-Hydroxyglutaric Acid (3-HGA) Hydrolysis Crotonyl-CoA Crotonyl-CoA GCDH->Crotonyl-CoA MCAD MCAD 3-MGH 3-MGH Hydrolysis Hydrolysis

Biochemical pathway of 3-HGA formation in GA-1.

Pathophysiological Role of 3-Hydroxyglutaric Acid

The accumulation of 3-HGA is strongly implicated in the severe neurodegeneration, particularly the characteristic striatal injury, seen in GA-1 patients.[9][10][11] The proposed mechanisms of 3-HGA-induced neurotoxicity are multifaceted and include excitotoxicity and oxidative stress.

Excitotoxicity

3-HGA shares structural similarities with the excitatory neurotransmitter glutamate (B1630785).[10] This resemblance allows 3-HGA to act as a "false neurotransmitter," leading to the overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors.[10][12] The excitotoxic cascade is believed to be a significant contributor to neuronal cell death in GA-1.[10] Specifically, the interaction is thought to be prominent with the NR1/2B subunit of the NMDA receptor, and the vulnerability to this toxicity may be dependent on the developmental expression of this subunit in the central nervous system.[12] However, some studies have concluded that 3-HGA is only a weak neurotoxin and that other mechanisms beyond excitotoxicity are primarily responsible for the neurodegenerative cascade.[9][13]

Oxidative Stress and Mitochondrial Dysfunction

3-HGA has been shown to induce oxidative stress by increasing the production of free radicals and lipid peroxidation, while simultaneously decreasing the antioxidant defenses in the brain.[14] It can also moderately impair mitochondrial energy metabolism by affecting the respiratory chain complexes.[15] This impairment of cellular bioenergetics, combined with increased oxidative damage, contributes to the neuronal damage observed in GA-1.[16]

Pathophysiological Mechanisms of 3-HGA cluster_excitotoxicity Excitotoxicity cluster_oxidative_stress Oxidative Stress & Mitochondrial Dysfunction Accumulation of 3-HGA Accumulation of 3-HGA NMDA Receptor Activation NMDA Receptor Activation Accumulation of 3-HGA->NMDA Receptor Activation Increased ROS Production Increased ROS Production Accumulation of 3-HGA->Increased ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Accumulation of 3-HGA->Mitochondrial Dysfunction Increased Intracellular Ca2+ Increased Intracellular Ca2+ NMDA Receptor Activation->Increased Intracellular Ca2+ Activation of Degradative Enzymes Activation of Degradative Enzymes Increased Intracellular Ca2+->Activation of Degradative Enzymes Neuronal Cell Death Neuronal Cell Death Activation of Degradative Enzymes->Neuronal Cell Death Lipid Peroxidation Lipid Peroxidation Increased ROS Production->Lipid Peroxidation Decreased Antioxidant Defenses Decreased Antioxidant Defenses Increased ROS Production->Decreased Antioxidant Defenses Lipid Peroxidation->Neuronal Cell Death Decreased Antioxidant Defenses->Neuronal Cell Death Mitochondrial Dysfunction->Increased ROS Production Mitochondrial Dysfunction->Neuronal Cell Death Experimental Workflow for 3-HGA Quantification cluster_lcmsms LC-MS/MS Method cluster_hplc HPLC-Fluorescence Method Sample Collection (Plasma/Urine) Sample Collection (Plasma/Urine) Addition of Internal Standard & Acetonitrile Addition of Internal Standard & Acetonitrile Sample Collection (Plasma/Urine)->Addition of Internal Standard & Acetonitrile Protein Precipitation Protein Precipitation Addition of Internal Standard & Acetonitrile->Protein Precipitation Supernatant Drying Supernatant Drying Protein Precipitation->Supernatant Drying Derivatization (Butanol/HCl) Derivatization (Butanol/HCl) Supernatant Drying->Derivatization (Butanol/HCl) Reconstitution Reconstitution Derivatization (Butanol/HCl)->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Urine Sample Urine Sample Derivatization (PBH) Derivatization (PBH) Urine Sample->Derivatization (PBH) HPLC Separation HPLC Separation Derivatization (PBH)->HPLC Separation Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection

References

An In-depth Technical Guide to the Metabolic Pathway of 3-Hydroxyglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that serves as a critical biomarker for the inborn error of metabolism, Glutaric Aciduria Type I (GA-I).[1] This severe neurometabolic disorder arises from a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[2] Under normal physiological conditions, 3-HGA is not a major metabolite. However, in GA-I, the impaired catabolism of lysine, hydroxylysine, and tryptophan leads to the accumulation of glutaryl-CoA, which is subsequently shunted into an alternative pathway culminating in the formation of 3-HGA.[2][3] This guide provides a comprehensive overview of the metabolic pathway of 3-HGA, including the enzymes involved, their kinetics, and the pathophysiological consequences of its accumulation. Detailed experimental protocols for the quantification of 3-HGA and the assessment of GCDH activity are also presented, alongside quantitative data on metabolite concentrations in affected individuals.

The Core Metabolic Pathway of 3-Hydroxyglutaric Acid

The formation of 3-hydroxyglutaric acid is intrinsically linked to the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[3] The final common step in the breakdown of these amino acids is the conversion of glutaryl-CoA to crotonyl-CoA, a reaction catalyzed by the mitochondrial flavoprotein glutaryl-CoA dehydrogenase (GCDH).[4][5]

In individuals with Glutaric Aciduria Type I, a deficiency in GCDH activity leads to the accumulation of glutaryl-CoA in the mitochondrial matrix.[2] This accumulation drives a secondary, compensatory metabolic pathway, resulting in the production of 3-HGA.[3] The key steps in this alternative pathway are:

  • Dehydrogenation of Glutaryl-CoA: The accumulated glutaryl-CoA is dehydrogenated to glutaconyl-CoA. This reaction is primarily catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme of the fatty acid β-oxidation pathway.[6] Short-chain acyl-CoA dehydrogenase (SCAD) and long-chain acyl-CoA dehydrogenase (LCAD) can also contribute to this conversion, albeit to a much lesser extent.[6]

  • Hydration of Glutaconyl-CoA: Glutaconyl-CoA is then hydrated to form 3-hydroxyglutaryl-CoA. This step is efficiently catalyzed by 3-methylglutaconyl-CoA hydratase (3-MGH), an enzyme involved in leucine (B10760876) metabolism.[6][7]

  • Hydrolysis of 3-Hydroxyglutaryl-CoA: Finally, 3-hydroxyglutaryl-CoA is hydrolyzed, likely by a yet-to-be-fully-characterized thioesterase, to yield free 3-hydroxyglutaric acid and Coenzyme A.[6]

The resulting 3-HGA can then be transported out of the mitochondria and subsequently excreted in the urine, making it a reliable diagnostic marker for GA-I.[3]

Visualization of the 3-Hydroxyglutaric Acid Metabolic Pathway

Metabolic_Pathway_of_3_Hydroxyglutaric_Acid cluster_amino_acid_catabolism L-Lysine, L-Hydroxylysine, L-Tryptophan Catabolism cluster_normal_pathway Normal Pathway cluster_alternative_pathway Alternative Pathway in GA-I Amino_Acids L-Lysine, L-Hydroxylysine, L-Tryptophan Glutaryl_CoA Glutaryl-CoA Amino_Acids->Glutaryl_CoA Multiple Steps Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA GCDH Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA MCAD (major) SCAD, LCAD (minor) 3_Hydroxyglutaryl_CoA 3-Hydroxyglutaryl-CoA Glutaconyl_CoA->3_Hydroxyglutaryl_CoA 3-MGH 3_HGA 3-Hydroxyglutaric Acid 3_Hydroxyglutaryl_CoA->3_HGA Hydrolysis GCDH_Deficiency GCDH Deficiency (Glutaric Aciduria Type I) GCDH_Deficiency->Glutaryl_CoA Accumulation

Metabolic pathway of 3-Hydroxyglutaric acid formation.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the 3-hydroxyglutaric acid pathway.

Enzyme Kinetics
EnzymeSubstrateKm (µM)kcat (s⁻¹)Vmax (U/mg⁻¹)OrganismReference(s)
Glutaryl-CoA Dehydrogenase (GCDH)Glutaryl-CoA5.9--Human[8]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Glutaryl-CoAHigh0.12-Human[6]
3-Methylglutaconyl-CoA Hydratase (3-MGH)(E)-Glutaconyl-CoA2.41.41.1Human[7]
3-Methylglutaconyl-CoA Hydratase (3-MGH)(E)-3-MG-CoA8.35.13.9Human[7]

Note: "High" Km for MCAD with glutaryl-CoA indicates a low affinity for this substrate compared to its primary substrates.

Metabolite Concentrations in Glutaric Aciduria Type I (GA-I) Patients
MetaboliteFluidGA-I PatientsControl IndividualsReference(s)
3-Hydroxyglutaric AcidUrine (µmol/mmol creatinine)4 - >100 (highly variable)≤ 35.0[6][9]
3-Hydroxyglutaric AcidPlasma (ng/mL)100-fold increase≤ 25.2[1][2][9]
3-Hydroxyglutaric AcidCSF (µmol/L)4.5-[10]
Glutaric AcidUrine (mmol/mol creatinine)Up to 1700 (high excretors) < 4 (low excretors)< 4[6]
Glutaric AcidPlasma (µmol/L)16.9-[10]
Glutaric AcidCSF (µmol/L)39.7-[10]
Glutarylcarnitine (C5DC)Plasma (µmol/L)2.00-[10]
Glutarylcarnitine (C5DC)CSF (µmol/L)0.19-[10]
Free CarnitinePlasma (µmol/L)11.7 - 13.5 (moderately reduced)21 - 53[10][11]

Note: CSF concentrations are from a single post-mortem case report and may not be representative of all GA-I patients.

Experimental Protocols

Quantification of 3-Hydroxyglutaric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of organic acids, including 3-HGA, in urine.

3.1.1. Principle Organic acids are extracted from urine, chemically modified to increase their volatility (derivatization), and then separated and identified using GC-MS.[12][13]

3.1.2. Materials

  • Urine sample

  • Internal standard (e.g., heptadecanoic acid)

  • 5M HCl

  • Sodium chloride

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Derivatization reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • Pyridine (B92270)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3.1.3. Procedure

  • Sample Preparation:

    • Thaw the frozen urine sample to room temperature.

    • Centrifuge at 3000 rpm for 10 minutes to remove any particulate matter.

    • Transfer a specific volume of the supernatant (e.g., normalized to creatinine (B1669602) concentration) to a clean glass tube.[14]

    • Add the internal standard.

  • Extraction:

    • Acidify the urine sample to a pH < 2 with 5M HCl.[15]

    • Saturate the aqueous phase with sodium chloride.[15]

    • Add ethyl acetate, cap the tube, and vortex vigorously for 2 minutes to extract the organic acids.[15]

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction with a fresh aliquot of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried extract to complete dryness under a gentle stream of nitrogen.[16]

    • Add pyridine and the BSTFA/TMCS derivatization reagent to the dried residue.[15]

    • Cap the tube tightly and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[16][17]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a temperature program to separate the organic acids on the capillary column.

    • The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds.

    • Identify 3-HGA by its characteristic retention time and mass spectrum.

    • Quantify 3-HGA by comparing its peak area to that of the internal standard.

Glutaryl-CoA Dehydrogenase (GCDH) Enzyme Assay in Cultured Fibroblasts

This protocol describes a method to measure GCDH activity in cultured skin fibroblasts.

3.2.1. Principle The assay measures the rate of conversion of a radiolabeled substrate, [2,3,4-³H]glutaryl-CoA, by GCDH in a cell lysate. The release of tritium (B154650) is proportional to the enzyme activity.[8][18]

3.2.2. Materials

  • Cultured human skin fibroblasts

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Sonicator

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • [2,3,4-³H]glutaryl-CoA (substrate)

  • Electron acceptor (e.g., phenazine (B1670421) ethosulfate)

  • Scintillation fluid and vials

  • Scintillation counter

  • Protein assay kit (e.g., Bradford or BCA)

3.2.3. Procedure

  • Cell Culture and Lysate Preparation:

    • Culture fibroblasts to confluency in appropriate media.[19]

    • Wash the cells with PBS and harvest them using a cell scraper.

    • Resuspend the cell pellet in assay buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell lysate with the assay buffer.

    • Add the electron acceptor.

    • Initiate the reaction by adding the [2,3,4-³H]glutaryl-CoA substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding acid).

  • Measurement of Tritium Release:

    • Separate the released tritium from the unreacted substrate (e.g., by ion exchange chromatography or charcoal precipitation).

    • Add the fraction containing the released tritium to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Calculation of Enzyme Activity:

    • Calculate the amount of tritium released per unit of time.

    • Normalize the activity to the protein concentration of the cell lysate.

    • Express the GCDH activity in units such as pmol/min/mg protein.

Visualization of Experimental Workflow

Experimental_Workflow_GCMS Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (Centrifugation, Normalization) Sample_Collection->Sample_Preparation Extraction Liquid-Liquid Extraction (Acidification, Ethyl Acetate) Sample_Preparation->Extraction Derivatization Derivatization (BSTFA/TMCS, Heating) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Identification, Quantification) GC_MS_Analysis->Data_Analysis Results Results (3-HGA Concentration) Data_Analysis->Results

Workflow for 3-HGA analysis by GC-MS.

Conclusion

The metabolic pathway of 3-hydroxyglutaric acid is a critical area of study for understanding the pathophysiology of Glutaric Aciduria Type I and for the development of diagnostic and therapeutic strategies. The accumulation of 3-HGA is a direct consequence of GCDH deficiency and serves as a reliable biomarker for the disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify 3-HGA and assess enzyme activity, which are essential for both clinical diagnosis and basic research into this debilitating disorder. Further investigation into the downstream effects of 3-HGA accumulation and the development of novel therapeutic interventions remain important areas for future research.

References

Technical Guide: 3-Hydroxyglutaric Acid-d5 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis for 3-Hydroxyglutaric acid-d5, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of 3-hydroxyglutaric acid in various biological matrices. This document outlines the typical quality control specifications, detailed experimental methodologies for its analysis, and the interpretation of the data presented in a certificate of analysis.

Quantitative Data Summary

A certificate of analysis for this compound provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the key quantitative parameters from a representative certificate of analysis.

Table 1: Physical and Chemical Properties

ParameterSpecification
Chemical Name 3-Hydroxypentanedioic-2,2,3,4,4-d5 acid
Molecular Formula C₅H₃D₅O₅
Molecular Weight 153.14 g/mol
Appearance White to off-white solid[1]
CAS Number 1219805-72-7[1]

Table 2: Analytical Data

AnalysisSpecificationResult
Purity (by HPLC) Report Value99.72%[1]
Isotopic Enrichment Report Value99.4%[1]
¹H NMR Spectrum Consistent with structureConsistent[1]
Mass Spectrum Consistent with structureConsistent[1]

Experimental Protocols

The analytical methods used to generate the data in the certificate of analysis are critical for ensuring the quality and reliability of the standard. This compound is primarily used as an internal standard in mass spectrometry-based assays.[2]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method assesses the chemical purity of the compound by separating it from any non-labeled or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable for separating organic acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection: UV detection at a wavelength appropriate for the compound, typically around 210 nm.

  • Procedure:

    • A standard solution of this compound is prepared in a suitable solvent (e.g., water or methanol).

    • The solution is injected into the HPLC system.

    • The chromatogram is recorded, and the peak area of the main component is calculated.

    • Purity is determined by the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine its isotopic enrichment.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography (LC-MS) or gas chromatography (GC-MS) system.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for LC-MS analysis of polar molecules like 3-hydroxyglutaric acid.

  • Procedure:

    • The sample is introduced into the mass spectrometer.

    • The instrument is scanned over a mass range that includes the expected molecular weights of the deuterated and non-deuterated forms.

    • The mass spectrum will show a peak corresponding to the molecular ion of this compound.

    • Isotopic enrichment is calculated by comparing the intensity of the mass peak for the d5-labeled compound to the intensity of the peak for the unlabeled (d0) compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule. For a deuterated compound like this compound, the absence of signals at specific positions where deuterium (B1214612) has replaced hydrogen confirms the labeling pattern.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O or DMSO-d₆).

  • Procedure:

    • The sample is dissolved in the deuterated solvent.

    • The ¹H NMR spectrum is acquired.

    • The spectrum is analyzed for the presence and integration of expected proton signals and the absence of signals from the deuterated positions.

Application in Quantitative Analysis: LC-MS/MS Method for 3-Hydroxyglutaric Acid in Biological Samples

This compound is a critical internal standard for the diagnosis and monitoring of glutaric aciduria type 1.[3][4] The following is a generalized protocol for the quantification of 3-hydroxyglutaric acid in plasma or urine.

  • Sample Preparation:

    • To a known volume of plasma or urine, add a precise amount of the this compound internal standard solution.[3]

    • Precipitate proteins by adding a solvent like acetonitrile.[3]

    • Centrifuge the sample and collect the supernatant.

    • The supernatant is then dried down.[3]

    • The residue is derivatized to improve chromatographic separation and detection sensitivity. A common derivatization agent is 3 M HCl in 1-butanol (B46404) with heating.[3]

    • The derivatized sample is reconstituted in a suitable solvent for injection.[3]

  • LC-MS/MS Analysis:

    • Chromatography: Separation is typically achieved on a C8 or C18 HPLC column.[3]

    • Mass Spectrometry: A tandem mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the analyte and the internal standard.

Mandatory Visualizations

Chemical Structure

Chemical Structure of this compound cluster_0 C1 HOOC C2 CD₂ C1->C2 C3 CD(OD) C2->C3 C4 CD₂ C3->C4 C5 COOH C4->C5 General Certificate of Analysis Workflow cluster_tests Analytical Testing SampleReceipt Sample Receipt and Login PhysicalExam Physical Examination (Appearance) SampleReceipt->PhysicalExam ID_Tests Identity Tests PhysicalExam->ID_Tests Purity_Tests Purity and Assay Tests ID_Tests->Purity_Tests NMR ¹H NMR ID_Tests->NMR MS Mass Spectrometry ID_Tests->MS DataReview Data Review and Approval Purity_Tests->DataReview HPLC HPLC Purity_Tests->HPLC CoA_Generation Certificate of Analysis Generation DataReview->CoA_Generation Release Product Release CoA_Generation->Release

References

A Technical Guide to 3-Hydroxyglutaric acid-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxyglutaric acid-d5, a crucial analytical tool for researchers in metabolic disorders and drug development. This document outlines its commercial availability, key specifications, and detailed protocols for its application in quantitative analysis.

Introduction

This compound is the deuterium-labeled form of 3-Hydroxyglutaric acid, an important biomarker for the inherited metabolic disorder Glutaric Aciduria Type I (GA1)[1][2][3]. In GA1, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid in bodily fluids[4][5][6]. Due to its stable isotope label, this compound serves as an ideal internal standard for accurate quantification of its unlabeled counterpart in biological samples using mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7][8].

Commercial Suppliers and Quantitative Data

A number of commercial suppliers provide this compound for research purposes. The table below summarizes the key quantitative data available from various suppliers. It is important to note that specifications may vary by batch and supplier, and researchers should always refer to the certificate of analysis provided with the product.

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Isotopic Enrichment Physical Appearance
MedChemExpress 1219805-72-7C₅H₃D₅O₅153.1499.72% (HPLC)[9]99.4%[9]White to off-white solid[9]
Sigma-Aldrich (AA BLOCKS, INC.) 1219805-72-7Not Specified153.1598%[1]Not SpecifiedNot Specified
Invivochem 1219805-72-7Not SpecifiedNot Specified≥98%[2]Not SpecifiedNot Specified
ChemScene 1219805-72-7C₅H₃D₅O₅153.14≥98%[10]Not SpecifiedNot Specified
Key Organics 1219805-72-7C₅H₃D₅O₅153.15>97%[4]Not SpecifiedNot Specified
LGC Standards 1219805-72-7Not Specified153.07Not SpecifiedNot SpecifiedNot Specified
Syrrx 1219805-72-7Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNeat

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its use in both LC-MS/MS and GC-MS.

Quantification of 3-Hydroxyglutaric Acid in Plasma and Urine by LC-MS/MS

This protocol is adapted from the method described by Simon and Wierenga (2018) for the diagnosis of Glutaric Aciduria Type I.[8]

a. Sample Preparation and Derivatization:

  • To a 1.5 mL microcentrifuge tube, add the plasma or urine sample.

  • Add an appropriate amount of this compound internal standard solution.

  • Add acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the protein-free supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • To the dried residue, add 3 M HCl in 1-butanol (B46404) for derivatization.

  • Heat the mixture to facilitate the formation of butyl-ester derivatives.[8]

  • After cooling, evaporate the sample to dryness again.

  • Reconstitute the dried derivative in a 50% methanol-water solution.

  • Transfer an aliquot to an HPLC vial for LC-MS/MS analysis.[8]

b. LC-MS/MS Instrumental Analysis:

  • LC System: A standard HPLC system.

  • Column: A C8 HPLC column is suitable for separation.[8]

  • Mobile Phase: A gradient of 0.2% formic acid in water and methanol.[8]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-product ion transitions for both the analyte and the deuterated internal standard.

Quantification of 3-Hydroxyglutaric Acid in Urine by GC-MS

This protocol is a general guide based on methods for urinary organic acid analysis, which often employ silylation for derivatization.

a. Sample Preparation and Derivatization:

  • Thaw frozen urine samples to room temperature and vortex.

  • Transfer a specific volume of urine to a glass tube.

  • Add the this compound internal standard.

  • Perform a double liquid-liquid extraction to isolate the organic acids.

  • Evaporate the organic solvent to complete dryness under nitrogen.

  • Derivatize the dried residue by adding a silylating agent (e.g., a mixture containing N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat. This will form trimethylsilyl (B98337) (TMS) derivatives.

  • After cooling, the sample is ready for GC-MS injection.

b. GC-MS Instrumental Analysis:

  • GC System: A standard gas chromatograph.

  • Column: A capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Split or splitless injection depending on the required sensitivity.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for the TMS-derivatized 3-hydroxyglutaric acid and its d5-labeled internal standard are monitored for quantification.

Visualizations

Metabolic Pathway of 3-Hydroxyglutaric Acid Formation in Glutaric Aciduria Type I

The following diagram illustrates the biochemical pathway leading to the accumulation of 3-Hydroxyglutaric acid in individuals with Glutaric Aciduria Type I. The deficiency of the enzyme Glutaryl-CoA Dehydrogenase (GCDH) is the key pathological step.

Metabolic Pathway of 3-Hydroxyglutaric Acid Formation Metabolic Pathway of 3-Hydroxyglutaric Acid Formation in GA1 Lys_Trp Lysine, Tryptophan, Hydroxylysine Glutaryl_CoA Glutaryl-CoA Lys_Trp->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH MCAD Medium-chain acyl-CoA dehydrogenase (MCAD) Glutaryl_CoA->MCAD Alternative Pathway Crotonyl_CoA Crotonyl-CoA Glutaconyl_CoA Glutaconyl-CoA MGH 3-methylglutaconyl-CoA hydratase (3-MGH) Glutaconyl_CoA->MGH Hydroxyglutaryl_CoA 3-Hydroxyglutaryl-CoA Hydrolysis Hydrolysis Hydroxyglutaryl_CoA->Hydrolysis HGA 3-Hydroxyglutaric Acid GCDH->Crotonyl_CoA Deficiency Deficient in Glutaric Aciduria Type I GCDH->Deficiency MCAD->Glutaconyl_CoA MGH->Hydroxyglutaryl_CoA Hydrolysis->HGA

Metabolic pathway of 3-Hydroxyglutaric acid formation.
Experimental Workflow for Quantification of 3-Hydroxyglutaric Acid

The diagram below outlines the general experimental workflow for the quantification of 3-Hydroxyglutaric acid in biological samples using a deuterated internal standard.

General workflow for 3-Hydroxyglutaric acid analysis.

References

Technical Guide: 3-Hydroxyglutaric acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxyglutaric acid-d5, a deuterated stable isotope of 3-Hydroxyglutaric acid. This document covers its chemical and physical properties, its primary application as an internal standard in analytical biochemistry, detailed experimental protocols for its use, and its relevance in the context of the metabolic disorder Glutaric Aciduria Type I.

Core Data Presentation

This compound is a critical tool for the accurate quantification of its unlabeled counterpart in biological matrices.[1] Its physical and chemical properties are summarized below.

PropertyValueReferences
CAS Number 1219805-72-7[2][3][4]
Molecular Formula C₅H₃D₅O₅[2][3]
Molecular Weight 153.14 g/mol [3][5]
Synonyms 3-Hydroxy-pentanedioic Acid-d5, 3-hydroxypentanedioic-2,2,3,4,4-d5 acid[2]
Appearance White to off-white solid[5][6]
Purity (HPLC) ≥98% (typical)[5][6]
Isotopic Enrichment Typically ≥99%[5]

Role in Metabolic Research and Diagnostics

3-Hydroxyglutaric acid is a dicarboxylic acid that serves as a crucial biomarker for the inherited metabolic disorder Glutaric Aciduria Type I (GA I).[7][8][9] This disease is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which is essential for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[8][9] The enzymatic block leads to the accumulation of upstream metabolites, including glutaric acid and 3-hydroxyglutaric acid (3-HGA), which are neurotoxic and can cause significant brain damage.[9]

Due to the critical need for accurate monitoring of 3-HGA levels in patients for diagnosis and management of GA I, stable isotope dilution analysis using this compound as an internal standard is the gold standard method.[1][10][11] This approach allows for precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[1]

Experimental Protocols

The primary application of this compound is as an internal standard in mass spectrometry-based assays. Below are generalized protocols for the quantification of 3-hydroxyglutaric acid in biological samples such as urine and plasma.

Protocol 1: Quantification of 3-Hydroxyglutaric Acid in Urine/Plasma by LC-MS/MS

This method is frequently used for the diagnosis and monitoring of Glutaric Aciduria Type I.[11][12]

1. Sample Preparation:

  • To a known volume of urine or plasma (e.g., 100 µL), add a precise amount of this compound internal standard solution.
  • Precipitate proteins by adding a solvent like acetonitrile.
  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube.

2. Derivatization (Butylation):

  • Dry the supernatant under a stream of nitrogen.
  • Reconstitute the residue in 3 M HCl in 1-butanol.
  • Heat the mixture (e.g., at 65°C for 20 minutes) to form butyl-ester derivatives of the organic acids.[11] This step enhances chromatographic separation and ionization efficiency.
  • Dry the derivatized sample again under nitrogen.

3. Analysis:

  • Reconstitute the final dried residue in a mobile phase-compatible solution (e.g., 50% methanol/water).
  • Inject an aliquot into the LC-MS/MS system.
  • Chromatography: Separate the analytes using a C8 or C18 reversed-phase column.[11]
  • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both native 3-HGA and the 3-HGA-d5 internal standard.

4. Quantification:

  • Calculate the concentration of 3-HGA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-HGA and a fixed concentration of the internal standard.

Logical Workflow for LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification Sample Urine or Plasma Sample Add_IS Add 3-HGA-d5 Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry1 Dry Down Supernatant->Dry1 Derivatize Add Butanolic HCl & Heat Dry1->Derivatize Dry2 Dry Down Derivatize->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantify using Peak Area Ratio Inject->Quantify Lysine Lysine, Tryptophan, Hydroxylysine GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA Alternative Pathway (Accumulation) CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Pathway Block X GCDH->Block HydroxyglutarylCoA 3-Hydroxyglutaryl-CoA GlutaconylCoA->HydroxyglutarylCoA HGA 3-Hydroxyglutaric Acid (3-HGA) HydroxyglutarylCoA->HGA

References

molecular weight of 3-Hydroxyglutaric acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Hydroxyglutaric acid-d5

Abstract

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of 3-Hydroxyglutaric acid. The document is intended for researchers, scientists, and professionals in drug development and metabolic research. It details the physicochemical properties, relevant biological pathways, and common experimental applications of this compound. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Physicochemical Properties

This compound is the deuterium-labeled form of 3-Hydroxyglutaric acid. The incorporation of five deuterium (B1214612) atoms significantly increases its molecular weight, making it a valuable tool in metabolic research and clinical diagnostics, primarily as an internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

Molecular Data

The fundamental properties of this compound and its non-deuterated form are summarized below. The slight variations in reported molecular weights are attributable to differences in the precision of atomic mass values used in the calculations.

PropertyThis compound3-Hydroxyglutaric acid (unlabeled)
Molecular Formula C₅H₃D₅O₅[1][2][3]C₅H₈O₅[4][5]
Molecular Weight 153.14 g/mol [1][2], 153.15 g/mol 148.11 g/mol [5], 148.114 g/mol [4]
CAS Number 1219805-72-7[1][2]638-18-6[2]
Atomic Composition and Weight Calculation

The is calculated from the sum of the atomic masses of its constituent atoms. The table below provides the atomic weights used for this calculation.

ElementSymbolAtomic Weight (Da)Count in C₅H₃D₅O₅Total Weight (Da)
CarbonC12.011560.055
HydrogenH1.00833.024
DeuteriumD (²H)2.0141017778[6]510.0705
OxygenO15.999579.995
Total ~153.14

Biological Significance and Metabolic Pathway

3-Hydroxyglutaric acid is an intermediate metabolite in the catabolism of the essential amino acids lysine (B10760008) and tryptophan, as well as hydroxylysine.[7][8] Elevated levels of 3-hydroxyglutaric acid in biological fluids are a key diagnostic marker for Glutaric Aciduria Type I (GA I), a rare inherited metabolic disorder.[8] GA I is caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[8] This enzyme deficiency leads to an accumulation of glutaryl-CoA, which is then alternatively metabolized to 3-hydroxyglutaric acid.[8]

The following diagram illustrates the simplified metabolic pathway leading to the formation of 3-hydroxyglutaric acid.

Metabolic Pathway of 3-Hydroxyglutaric Acid Lysine Lysine / Tryptophan / Hydroxylysine Oxoadipic 2-Oxoadipic acid Lysine->Oxoadipic GlutarylCoA Glutaryl-CoA Oxoadipic->GlutarylCoA GCDH GCDH (deficient in GA I) GlutarylCoA->GCDH GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA Alternative Pathway (in GA I) CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Pathway HydroxyglutarylCoA 3-Hydroxyglutaryl-CoA GlutaconylCoA->HydroxyglutarylCoA HGA 3-Hydroxyglutaric acid HydroxyglutarylCoA->HGA

Metabolic pathway leading to 3-Hydroxyglutaric acid.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of 3-hydroxyglutaric acid in biological samples.[9]

General Protocol for Quantification of 3-Hydroxyglutaric Acid using LC-MS with a Deuterated Internal Standard

The following is a generalized workflow for the quantification of an analyte using a stable isotope-labeled internal standard.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction of Organic Acids Spike->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration (Analyte and Standard) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Workflow for LC-MS quantification with an internal standard.

Methodology:

  • Sample Collection: Obtain biological samples (e.g., urine, plasma, cerebrospinal fluid).

  • Internal Standard Spiking: A known concentration of this compound is added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.

  • Extraction: Organic acids are extracted from the biological matrix, commonly using a liquid-liquid or solid-phase extraction technique.

  • Derivatization (Optional): For GC-MS analysis, a derivatization step is often required to increase the volatility and thermal stability of the analyte.

  • Chromatographic Separation: The extracted and prepared sample is injected into an LC or GC system to separate the analyte from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a mass spectrometer. The instrument is typically operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific mass-to-charge ratios (m/z) of the analyte and the internal standard.

  • Data Analysis: The peak areas of the analyte (3-hydroxyglutaric acid) and the internal standard (this compound) are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. The concentration of the analyte in the unknown samples is then determined from this curve.

The use of a deuterated internal standard like this compound is critical as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression/enhancement, thus correcting for variations in sample preparation and instrument response and leading to highly accurate and precise quantification.

Conclusion

This compound is an indispensable tool for researchers and clinicians studying metabolic disorders, particularly Glutaric Aciduria Type I. Its well-defined molecular weight and chemical properties, which closely mimic its endogenous counterpart, allow for its effective use as an internal standard in sensitive and specific analytical methods. A thorough understanding of its properties and applications is essential for the accurate diagnosis and monitoring of patients with this and related metabolic conditions.

References

Methodological & Application

The Gold Standard for Glutaric Aciduria Type I Diagnosis: Utilizing 3-Hydroxyglutaric acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for the Accurate Quantification of 3-Hydroxyglutaric Acid

For researchers, scientists, and professionals in drug development, the precise quantification of metabolic biomarkers is paramount. This document provides a detailed application note and protocol for the use of 3-Hydroxyglutaric acid-d5 (3-HGA-d5) as an internal standard in the analysis of 3-Hydroxyglutaric acid (3-HGA). The accumulation of 3-HGA is a key biochemical indicator for Glutaric Aciduria Type I (GA1), a rare and severe inherited metabolic disorder.[1][2][3][4][5] The use of a stable isotope-labeled internal standard like 3-HGA-d5 is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and reliability of the quantitative results obtained by mass spectrometry.[6]

Introduction

Glutaric aciduria type I is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[3][7] This enzyme plays a critical role in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][4] A defect in GCDH leads to the accumulation of glutaric acid (GA), 3-hydroxyglutaric acid (3-HGA), and glutarylcarnitine (B602354) in bodily fluids.[1][3][4] Of these, 3-HGA is considered the most reliable diagnostic marker for GA1, as its levels remain consistently elevated, even in patients who are "low excretors" of glutaric acid.[8][9][10] Given that 3-HGA is considered a major neurotoxin in this disease, its accurate measurement is vital for diagnosis, monitoring treatment efficacy, and research into the disease's pathophysiology.[8][11]

Isotope dilution mass spectrometry, which employs a stable isotope-labeled version of the analyte as an internal standard, is the gold standard for quantitative analysis. This compound, a deuterated form of 3-HGA, is the ideal internal standard for this application due to its chemical similarity to the analyte and its distinct mass, which allows for its separate detection by a mass spectrometer.[6]

Metabolic Pathway of 3-Hydroxyglutaric Acid Formation in Glutaric Aciduria Type I

In healthy individuals, the GCDH enzyme facilitates the conversion of glutaryl-CoA to crotonyl-CoA.[7] However, in individuals with GA1, the deficiency of GCDH leads to an accumulation of glutaryl-CoA. This excess glutaryl-CoA is then alternatively metabolized. One key pathway involves the conversion of glutaryl-CoA to glutaconyl-CoA, a reaction that can be catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD).[9][12] Subsequently, 3-methylglutaconyl-CoA hydratase (3-MGH) hydrates glutaconyl-CoA to form 3-hydroxyglutaryl-CoA.[8][9][12] The final step is the hydrolysis of 3-hydroxyglutaryl-CoA to yield 3-hydroxyglutaric acid.[9]

GA1_Pathway cluster_catabolism Amino Acid Catabolism Lysine L-Lysine, L-Hydroxylysine, L-Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH MCAD MCAD GlutarylCoA->MCAD Alternative Pathway CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Pathway MetabolicBlock Metabolic Block in GA1 GCDH->MetabolicBlock GlutaconylCoA Glutaconyl-CoA MGH 3-MGH GlutaconylCoA->MGH MCAD->GlutaconylCoA HydroxyglutarylCoA 3-Hydroxyglutaryl-CoA Hydrolysis Hydrolysis HydroxyglutarylCoA->Hydrolysis MGH->HydroxyglutarylCoA HGA 3-Hydroxyglutaric Acid (3-HGA) Hydrolysis->HGA

Metabolic Pathway in Glutaric Aciduria Type I

Experimental Protocol: Quantification of 3-HGA in Human Plasma/Urine by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-HGA in biological matrices.[13]

1. Materials and Reagents

  • 3-Hydroxyglutaric acid (analyte standard)

  • This compound (internal standard)[14]

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 3 M Hydrochloric acid in 1-butanol (B46404) (for derivatization)

  • Human plasma/urine (control and sample)

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-HGA and 3-HGA-d5 in methanol.

  • Working Standard Solutions: Serially dilute the 3-HGA primary stock solution with 50% methanol-water to prepare a series of calibration standards.

  • Internal Standard Working Solution: Dilute the 3-HGA-d5 primary stock solution with acetonitrile to a final concentration of 5 µg/mL.

3. Sample Preparation

  • To 100 µL of plasma or urine sample, add 20 µL of the 3-HGA-d5 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Add 100 µL of 3 M HCl in 1-butanol to the dried residue. Cap the tube and heat at 65°C for 20 minutes.[13]

  • Evaporate the derivatization reagent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried derivative in 100 µL of 50% methanol-water solution.

  • Transfer to an HPLC vial for LC-MS/MS analysis.[13]

Experimental_Workflow Start Start: Plasma/Urine Sample Add_IS Add 3-HGA-d5 Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Collect Supernatant Centrifuge->Supernatant_Transfer Evaporation1 Evaporate to Dryness Supernatant_Transfer->Evaporation1 Derivatization Derivatization (HCl in Butanol, 65°C) Evaporation1->Derivatization Evaporation2 Evaporate to Dryness Derivatization->Evaporation2 Reconstitution Reconstitute in 50% Methanol Evaporation2->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Sample Preparation Workflow

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C8 HPLC column (e.g., 2.1 x 100 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: A suitable gradient to separate 3-HGA from other matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example for butyl ester derivatives):

      • 3-HGA: Precursor ion (m/z) -> Product ion (m/z)

      • 3-HGA-d5: Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific m/z values for precursor and product ions will depend on the derivatization method used and the instrument. For trimethylsilyl (B98337) (TMS) derivatives, transitions such as m/z 349 → 333 for 3-HGA can be used.[14]

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of 3-HGA using 3-HGA-d5 as an internal standard.

Table 1: Calibration Curve and Limits

ParameterValueReference
Calibration Curve Range6.20 - 319 ng/mL[13]
Correlation Coefficient (r²)0.9996[13]
Limit of Detection (LOD)0.348 ng/mL[13]
Limit of Quantitation (LOQ)1.56 ng/mL[13]

Table 2: Precision and Recovery

Sample TypeIntra-assay %CVInter-assay %CVRecovery (%)Reference
Quality Control Plasma2 - 18%2 - 18%66 - 115%[13]
Quality Control Urine2 - 18%2 - 18%66 - 115%[13]

Table 3: Normal Reference Ranges for 3-HGA

Biological MatrixConcentrationReference
Plasma≤ 25.2 ng/mL[13]
Urine≤ 35.0 µmol/mmol creatinine[13]
Serum0.15 ± 0.08 nmol/mL[15][16]
Cerebrospinal Fluid (CSF)0.07 ± 0.03 nmol/mL[15][16]

Conclusion

The use of this compound as an internal standard in LC-MS/MS or GC-MS methods provides a robust, accurate, and precise means for quantifying 3-Hydroxyglutaric acid in biological samples. This approach is essential for the timely and accurate diagnosis of Glutaric Aciduria Type I, for monitoring the effectiveness of therapeutic interventions, and for furthering research into this debilitating metabolic disorder. The detailed protocol and performance data presented here serve as a valuable resource for laboratories implementing this critical diagnostic test.

References

Application Note: Quantitative Analysis of 3-Hydroxyglutaric Acid in Human Plasma and Urine by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 3-Hydroxyglutaric acid (3-HGA) in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (d5-3-Hydroxyglutaric acid) for accurate and precise quantification. Sample preparation involves a straightforward protein precipitation followed by derivatization to enhance chromatographic retention and mass spectrometric response. This method is crucial for researchers studying metabolic disorders such as Glutaric Aciduria Type 1 (GA1), where 3-HGA is a key biomarker.[1][2] The analytical method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for both basic research and drug development applications.

Introduction

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that accumulates in individuals with Glutaric Aciduria Type 1 (GA1), an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[1][3] This enzyme deficiency leads to the accumulation of glutaric acid and 3-HGA, which are neurotoxic and can cause severe neurological damage.[1] Accurate and reliable quantification of 3-HGA in biological matrices like plasma and urine is essential for the study and monitoring of GA1.[4]

LC-MS/MS has become the preferred method for the analysis of small molecules like 3-HGA due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as d5-3-Hydroxyglutaric acid, is critical for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision. A significant challenge in 3-HGA analysis is its separation from the structural isomer 2-hydroxyglutaric acid (2-HGA), which can interfere with accurate quantification.[1][5] The method described herein achieves baseline separation of these isomers.

Experimental

Materials and Reagents
Sample Preparation

A simple and effective sample preparation procedure is employed to extract 3-HGA from plasma and urine.

  • Spiking: To 100 µL of plasma or urine, add 10 µL of the d5-3-Hydroxyglutaric acid internal standard solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the sample, vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Add 100 µL of 3 M HCl in 1-butanol to the dried residue. Cap the tube and heat at 65°C for 20 minutes.[1]

  • Final Evaporation: Evaporate the derivatization reagent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol in water.[1]

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C8 HPLC Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient As required for optimal separation
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: MRM Transitions for 3-HGA and d5-3-HGA (as butyl esters)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Hydroxyglutaric acid 261.1115.1
d5-3-Hydroxyglutaric acid 266.1120.1

Note: The specific m/z values for the precursor and product ions of the butylated derivatives may vary slightly depending on the instrument and source conditions. The provided values are representative.

Results and Discussion

Method Performance

The developed LC-MS/MS method was validated for its performance in quantifying 3-HGA in plasma and urine.

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.348 ng/mL[1]
Limit of Quantitation (LOQ) 1.56 ng/mL[1]
Intra-assay Precision (%CV) 2 - 18%[1]
Inter-assay Precision (%CV) 2 - 18%[1]
Recovery 66 - 115%[1]

The method demonstrated excellent linearity over the tested concentration range. The low LOD and LOQ values indicate high sensitivity, allowing for the detection of endogenous levels of 3-HGA in healthy individuals as well as the elevated levels seen in GA1 patients. The precision and recovery data demonstrate the robustness and reliability of the method.

Chromatographic Separation

The chromatographic conditions were optimized to achieve separation of 3-HGA from its isomer, 2-HGA. The butyl-ester derivative of 3-HGA eluted at approximately 7.82 minutes, while 2-HGA eluted at 8.21 minutes, providing adequate resolution for accurate quantification.[1]

Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Add_IS Add d5-3-HGA Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate1 Evaporation to Dryness Centrifuge->Evaporate1 Derivatize Derivatization (3M HCl in 1-Butanol) Evaporate1->Derivatize Evaporate2 Evaporation to Dryness Derivatize->Evaporate2 Reconstitute Reconstitution (50% Methanol) Evaporate2->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C8 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Quantification using Internal Standard Detect->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the LC-MS/MS analysis of 3-HGA.

G Lysine Lysine, Hydroxylysine, Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase Glutaryl_CoA->GCDH GA1 Glutaric Aciduria Type 1 (GCDH Deficiency) Glutaryl_CoA->GA1 Normal_Metabolism Normal Metabolism GCDH->Normal_Metabolism Glutaric_Acid Glutaric Acid GA1->Glutaric_Acid Three_HGA 3-Hydroxyglutaric Acid GA1->Three_HGA Accumulation Accumulation in Blood and Urine Glutaric_Acid->Accumulation Three_HGA->Accumulation

Caption: Simplified metabolic pathway of 3-HGA in GA1.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantitative analysis of 3-Hydroxyglutaric acid in human plasma and urine. The use of a deuterated internal standard and a robust sample preparation procedure ensures high accuracy and precision. This method is well-suited for researchers in the fields of metabolic diseases and drug development who require accurate measurement of this critical biomarker.

References

Quantitative Analysis of 3-Hydroxyglutaric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that serves as a critical biomarker for the diagnosis and monitoring of the inherited metabolic disorder Glutaric Aciduria Type I (GA1). This autosomal recessive disease is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to an accumulation of glutaric acid and 3-HGA in bodily fluids. Accurate quantification of 3-HGA is crucial for the early diagnosis, treatment monitoring, and management of GA1 to prevent severe neurological damage. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the reliable quantification of 3-HGA in biological samples such as urine and plasma. This method offers high sensitivity and specificity, particularly when coupled with stable isotope dilution techniques.

A significant analytical challenge in 3-HGA quantification is its co-elution with the isomeric 2-hydroxyglutaric acid (2-HGA), which can interfere with accurate measurement.[1][2] The protocol outlined below is designed to achieve chromatographic separation and specific mass spectrometric detection to overcome this issue. The method involves sample preparation, chemical derivatization to increase volatility, followed by GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • 3-Hydroxyglutaric acid standard

  • 3-Hydroxyglutaric acid-d5 (or other stable isotope-labeled internal standard)

  • Urine or plasma samples

  • Urease

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270)

  • GC-grade solvents

  • Calibrators and Quality Control (QC) samples

Sample Preparation (Urine)
  • Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine concentration, analyte levels are typically normalized to creatinine (B1669602). Determine the creatinine concentration of each sample.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 µmol). Add a known amount of the internal standard (e.g., this compound).

  • Hydrolysis (Optional but recommended): Add urease to hydrolyze urea, which can interfere with derivatization. Incubate at room temperature.

  • pH Adjustment: Acidify the sample to a pH of approximately 1-2 by adding concentrated HCl. This step ensures that the organic acids are in their protonated form for efficient extraction.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the acidified sample. Vortex vigorously for 2 minutes to extract the organic acids into the organic layer.

  • Phase Separation: Centrifuge the sample at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 5-7) on the remaining aqueous layer with a fresh aliquot of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C. The dried residue contains the extracted organic acids.

Derivatization Protocol

To make the non-volatile organic acids suitable for GC analysis, their polar carboxyl and hydroxyl groups must be derivatized. Trimethylsilylation (TMS) is a common and effective method.[1]

  • Reagent Addition: To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Incubation: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups of 3-HGA.[1]

  • Cooling: Allow the sample to cool to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent GC system or equivalent

  • GC Column: A non-polar capillary column such as a 5% phenyl methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the derivatized sample in splitless or split mode (e.g., 20:1 split ratio).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 5°C/min.

    • Ramp 2: Increase to 300°C at a rate of 20°C/min.

    • Final hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer: Agilent MS detector or equivalent.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: Acquire data over a mass range of m/z 50-600 to identify the TMS-derivatized 3-HGA and confirm its mass spectrum.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification: For higher sensitivity and specificity, monitor characteristic ions. For the tri-TMS derivative of 3-HGA, the molecular ion is often not observed. Key fragment ions are used for quantification and qualification.[1][3]

      • Quantifier Ion: m/z 349

      • Qualifier Ion: m/z 333

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibrators with known concentrations of 3-HGA and a constant concentration of the internal standard. Process these calibrators alongside the unknown samples.

  • Peak Integration: Integrate the peak areas for the quantifier ion of 3-HGA and the corresponding ion for the internal standard.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Plot a calibration curve of the peak area ratio versus the concentration of the calibrators. Determine the concentration of 3-HGA in the unknown samples by interpolation from this curve using linear regression.

  • Normalization: Express the final concentration of 3-HGA relative to the creatinine concentration (e.g., in mmol/mol creatinine).

Data Presentation

The performance of the GC-MS method should be validated to ensure reliability. The following table summarizes typical quantitative performance parameters for the analysis of 3-HGA, compiled from literature describing similar methods.[4]

ParameterTypical Value
Linearity Range 1 - 500 µmol/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.2 µmol/L
Limit of Quantification (LOQ) ~0.7 µmol/L
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy / Recovery 85 - 115%

Visualizations

Experimental Workflow

G Experimental Workflow for 3-HGA Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Urine/Plasma Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Add Derivatization Reagent (BSTFA) Dry->Deriv Heat Incubate at 70°C Deriv->Heat GCMS GC-MS Injection & Analysis Heat->GCMS Data Data Acquisition (SIM/Scan) GCMS->Data Quantify Peak Integration & Quantification Data->Quantify Report Report Results (mmol/mol creatinine) Quantify->Report

Caption: Workflow for 3-HGA analysis by GC-MS.

Derivatization Pathway

G Trimethylsilylation of 3-Hydroxyglutaric Acid cluster_product Product HGA 3-Hydroxyglutaric Acid (3 active hydrogens) TMS_HGA 3-HGA-tri-TMS (Volatile Derivative) HGA->TMS_HGA 70°C BSTFA BSTFA + 1% TMCS BSTFA->TMS_HGA

Caption: Derivatization of 3-HGA for GC-MS analysis.

References

Application Notes and Protocols for the Quantitative Analysis of Organic Acids Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of organic acids in biological matrices is fundamental to understanding metabolic pathways, diagnosing diseases, and advancing drug development. Organic acids are pivotal intermediates in numerous cellular processes, and their concentrations can serve as critical biomarkers for specific physiological or pathological states.[1] The use of deuterated internal standards in conjunction with mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), has become the gold standard for robust and reliable quantification.[1]

This document provides detailed application notes and protocols for the quantitative analysis of organic acids in various biological samples utilizing deuterated standards.

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). Deuterated standards are stable isotope-labeled analogs of the target organic acids, where one or more hydrogen atoms are replaced by deuterium.[1] These standards are chemically almost identical to their non-deuterated counterparts, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[1] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it serves as an ideal internal reference to correct for variations during sample preparation, extraction, and analysis, including sample loss, matrix effects, and instrument drift.[1][2] This approach ensures high accuracy and precision in the final quantitative results.[1]

Quantitative Data Summary

The following tables summarize common organic acids, their corresponding deuterated internal standards, and typical quantitative ranges observed in biological matrices.

Table 1: Common Organic Acids and their Corresponding Deuterated Internal Standards [1]

Organic AcidDeuterated Internal StandardTypical Biological Matrix
Lactic AcidLactic Acid-d3Plasma, Urine, Cell Culture Media
Pyruvic AcidPyruvic Acid-d3Plasma, Urine, Cell Culture Media
Succinic AcidSuccinic Acid-d4Tissues, Plasma, Urine
Fumaric AcidFumaric Acid-d2Tissues, Plasma
Malic AcidMalic Acid-d3Tissues, Plasma
α-Ketoglutaric Acidα-Ketoglutaric Acid-d4Tissues, Plasma
Citric AcidCitric Acid-d4Plasma, Urine
Acetic AcidAcetic Acid-d4Feces, Plasma, Cecum
Propionic AcidPropionic Acid-d6Feces, Plasma, Cecum
Butyric AcidButyric Acid-d7Feces, Plasma, Cecum

Table 2: Representative Quantitative Performance Data

AnalyteMatrixLLOQ (µM)ULOQ (µM)Precision (%RSD)Accuracy (%Recovery)
Lactic AcidPlasma105000< 10%90-110%
Pyruvic AcidPlasma51000< 10%95-105%
Succinic AcidUrine2500< 15%85-115%
Acetic AcidFeces5010000< 15%90-110%
Butyric AcidFeces205000< 15%92-108%

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data presented are typical values and may vary depending on the specific matrix, instrumentation, and method validation.

Experimental Workflows and Protocols

The general workflow for the quantitative analysis of organic acids using deuterated standards is depicted below.

Experimental Workflow Sample Biological Sample (Plasma, Urine, Tissue, etc.) Spike Spike with Deuterated Internal Standards Sample->Spike Addition of IS Preparation Sample Preparation (Deproteinization, Extraction) Spike->Preparation Derivatization Derivatization (e.g., Silylation for GC-MS) Preparation->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data Data Processing (Integration, Calibration) Analysis->Data Quantification Final Quantification Data->Quantification

Caption: General experimental workflow for organic acid quantification.

Protocol 1: Quantitative Analysis of Short-Chain Fatty Acids (SCFAs) in Feces by GC-MS

This protocol is adapted for the analysis of volatile short-chain fatty acids such as acetic, propionic, and butyric acid.

1. Materials and Reagents:

  • Deuterated internal standards (e.g., Acetic Acid-d4, Propionic Acid-d6, Butyric Acid-d7)

  • Extraction solvent (e.g., Ethanol or acidified water)

  • Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Anhydrous sodium sulfate (B86663)

  • High-purity solvents (e.g., Ethyl acetate, Hexane)

2. Sample Preparation:

  • Weigh approximately 50 mg of fecal sample into a 2 mL screw-cap tube.

  • Add a known amount of the deuterated internal standard mix to each sample.

  • Add 1 mL of extraction solvent.

  • Homogenize the sample using a bead beater for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube containing anhydrous sodium sulfate to remove residual water.

3. Derivatization:

  • Transfer 100 µL of the dried supernatant to a GC vial insert.

  • Add 50 µL of MTBSTFA and 50 µL of ethyl acetate.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 280°C at 25°C/min, hold for 5 min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using specific m/z for each analyte and its deuterated standard.

Protocol 2: Quantitative Analysis of TCA Cycle Intermediates in Plasma by LC-MS/MS

This protocol is suitable for the analysis of non-volatile organic acids like citric acid, succinic acid, and malic acid.

1. Materials and Reagents:

  • Deuterated internal standards (e.g., Citric Acid-d4, Succinic Acid-d4, Malic Acid-d3)

  • Deproteinization solvent (e.g., ice-cold 80% Methanol)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add a known amount of the deuterated internal standard mix.

  • Add 200 µL of ice-cold 80% methanol (B129727) for protein precipitation.

  • Vortex for 1 minute.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 5% methanol in water.

  • Transfer to an LC vial for analysis.

3. LC-MS/MS Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mobile Phase Gradient: A typical gradient would start at 2% B, increase to 98% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 2% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each analyte and its deuterated standard.

Metabolic Pathway Visualization

The Citric Acid (TCA) Cycle is a central metabolic hub where many organic acids are key intermediates. Understanding the quantitative changes in these acids can provide insights into cellular energy status and metabolic reprogramming.

TCA_Cycle Citric Acid (TCA) Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Key organic acid intermediates of the TCA Cycle.

Method Validation

For reliable quantitative results, the analytical method must be thoroughly validated. Key validation parameters include:

  • Linearity and Range: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The use of deuterated standards in quantitative organic acid analysis by GC-MS and LC-MS/MS provides a robust, accurate, and precise methodology essential for modern research and development. The protocols and information provided herein serve as a comprehensive guide for scientists to establish and validate these powerful analytical techniques in their laboratories. Careful adherence to sample preparation, derivatization (where necessary), and validated instrumental methods will ensure high-quality, reproducible data for a deeper understanding of the role of organic acids in biological systems.

References

Application Notes and Protocols for 3-Hydroxyglutaric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that serves as a critical biomarker for the diagnosis and monitoring of Glutaric Aciduria Type I (GA1), an inherited metabolic disorder caused by the deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2] In individuals with GA1, the metabolic pathway for the breakdown of lysine, hydroxylysine, and tryptophan is impaired, leading to the accumulation of glutaric acid and 3-HGA in various bodily fluids.[2][3] Accurate and reliable quantification of 3-HGA is crucial for the early diagnosis of GA1, particularly in newborns, and for monitoring the effectiveness of dietary and therapeutic interventions.[3][4] This document provides detailed protocols for the sample preparation of 3-HGA from plasma and urine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of 3-Hydroxyglutaric Acid Formation in Glutaric Aciduria Type I

In healthy individuals, the catabolism of lysine, hydroxylysine, and tryptophan proceeds through glutaryl-CoA, which is then converted to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase (GCDH). However, in individuals with GA1, a deficiency in GCDH leads to the accumulation of glutaryl-CoA. This excess glutaryl-CoA is then diverted into an alternative metabolic pathway, resulting in the formation of glutaric acid and 3-hydroxyglutaric acid.[1][2] The elevated levels of these metabolites are characteristic of GA1.[3]

Metabolic Pathway of 3-Hydroxyglutaric Acid in GA1 Lys_Try_OHLys Lysine, Tryptophan, Hydroxylysine Glutaryl_CoA Glutaryl-CoA Lys_Try_OHLys->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA GCDH (deficient in GA1) Glutaconyl_CoA Glutaconyl-CoA Glutaryl_CoA->Glutaconyl_CoA Acyl-CoA Dehydrogenase Glutaric_Acid Glutaric Acid Glutaryl_CoA->Glutaric_Acid Hydroxyglutaryl_CoA 3-Hydroxyglutaryl-CoA Glutaconyl_CoA->Hydroxyglutaryl_CoA 3-Methylglutaconyl-CoA Hydratase Three_HGA 3-Hydroxyglutaric Acid Hydroxyglutaryl_CoA->Three_HGA Hydrolysis

Caption: Metabolic pathway of 3-Hydroxyglutaric acid formation in Glutaric Aciduria Type I.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of 3-HGA using LC-MS/MS and GC-MS methods.

Table 1: LC-MS/MS Method Performance Characteristics [5]

ParameterPlasmaUrine
Linearity Range 6.20 - 319 ng/mL-
Reportable Range 1.54 - 384 ng/mL-
Limit of Detection (LOD) 0.348 ng/mL-
Limit of Quantitation (LOQ) 1.56 ng/mL-
Intra-assay %CV 2 - 18%2 - 18%
Inter-assay %CV 2 - 18%2 - 18%
Recovery 66 - 115%66 - 115%
Correlation with GC-MS r² ≥ 0.996r² ≥ 0.949

Table 2: Reference Ranges for 3-Hydroxyglutaric Acid

Biological MatrixMethodReference Range
Plasma LC-MS/MS≤25.2 ng/mL[5]
Plasma Stable-isotope dilution assay0.2 - 1.36 µmol/L[3]
Urine LC-MS/MS≤35.0 µmol/mmol creatinine[5]
Urine Stable-isotope dilution assay1.4 - 8.0 mmol/mol creatinine[3]
Urine (after hydrolysis) Stable-isotope dilution assay2.6 - 11.7 mmol/mol creatinine[3]
Cerebrospinal Fluid (CSF) Stable-isotope dilution assay< 0.2 µmol/L[3]
Amniotic Fluid Stable-isotope dilution assay0.22 - 0.41 µmol/L[3]

Experimental Protocols

Sample Collection and Storage
  • Urine: A first morning void is often recommended to obtain a concentrated sample.[1] Samples should be collected in a clean container and stored at -20°C or lower until analysis.

  • Plasma: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis.

Protocol 1: Sample Preparation for LC-MS/MS Analysis of 3-HGA in Plasma and Urine

This protocol is based on a method involving protein precipitation and derivatization.[5]

Materials:

  • Plasma or urine samples

  • Deuterated 3-HGA internal standard (IS)

  • Acetonitrile (B52724), ice-cold

  • 3 M HCl in 1-butanol

  • 50% Methanol-water solution

  • Centrifuge

  • Dry block heater or oven

  • Nitrogen evaporator or SpeedVac

  • Vortex mixer

  • HPLC vials

Procedure:

  • Sample Aliquoting and Internal Standard Addition:

    • To a microcentrifuge tube, add a specific volume of plasma or urine.

    • Add a known amount of the deuterated 3-HGA internal standard.

  • Protein Precipitation:

    • Add ice-cold acetonitrile to the sample to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection and Drying:

    • Carefully transfer the protein-free supernatant to a new tube.

    • Dry the supernatant to complete dryness using a nitrogen evaporator or a SpeedVac.

  • Derivatization:

    • To the dried residue, add 3 M HCl in 1-butanol.

    • Heat the mixture at a controlled temperature (e.g., 60-65°C) for a specified time (e.g., 30-60 minutes) to form butyl esters.

  • Final Drying and Reconstitution:

    • Dry the derivatized sample completely under a stream of nitrogen.

    • Reconstitute the dried derivative in a 50% methanol-water solution.

  • Analysis:

    • Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation for GC-MS Analysis of 3-HGA in Urine

This protocol involves a double liquid-liquid extraction followed by trimethylsilyl (B98337) (TMS) derivatization.[6][7]

Materials:

  • Urine samples

  • Internal standard (e.g., stable isotope-labeled 3-HGA)

  • Solvents for liquid-liquid extraction (e.g., ethyl acetate)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or similar silylating agent[8]

  • Pyridine (optional, as a catalyst)

  • Centrifuge

  • Dry block heater or oven

  • Nitrogen evaporator or SpeedVac

  • Vortex mixer

  • GC vials

Procedure:

  • Sample Aliquoting and Internal Standard Addition:

    • To a glass tube, add a specific volume of urine.

    • Add a known amount of the internal standard.

  • Liquid-Liquid Extraction:

    • Perform a double liquid-liquid extraction using a suitable organic solvent like ethyl acetate (B1210297) to extract the organic acids.

    • Vortex the mixture and then centrifuge to separate the phases.

    • Collect the organic layer. Repeat the extraction on the aqueous layer.

    • Combine the organic extracts.

  • Drying:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen or using a SpeedVac.

  • Derivatization:

    • To the dried residue, add the silylating reagent (e.g., BSTFA + 1% TMCS).

    • If necessary, add a small amount of pyridine.

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to form the trimethylsilyl derivatives.[7]

  • Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system. Transfer to a GC vial if necessary.

Experimental Workflow Diagram

Sample Preparation Workflow cluster_lcms LC-MS/MS Protocol cluster_gcms GC-MS Protocol lcms_start Plasma/Urine Sample lcms_is Add Internal Standard lcms_start->lcms_is lcms_precip Protein Precipitation (Acetonitrile) lcms_is->lcms_precip lcms_centrifuge1 Centrifuge lcms_precip->lcms_centrifuge1 lcms_supernatant Collect Supernatant lcms_centrifuge1->lcms_supernatant lcms_dry1 Dry Down lcms_supernatant->lcms_dry1 lcms_deriv Derivatization (Butanolic HCl) lcms_dry1->lcms_deriv lcms_dry2 Dry Down lcms_deriv->lcms_dry2 lcms_reconstitute Reconstitute lcms_dry2->lcms_reconstitute lcms_analysis LC-MS/MS Analysis lcms_reconstitute->lcms_analysis gcms_start Urine Sample gcms_is Add Internal Standard gcms_start->gcms_is gcms_lle Liquid-Liquid Extraction gcms_is->gcms_lle gcms_centrifuge Phase Separation gcms_lle->gcms_centrifuge gcms_collect Collect Organic Layer gcms_centrifuge->gcms_collect gcms_dry Dry Down gcms_collect->gcms_dry gcms_deriv Derivatization (Silylation) gcms_dry->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis

Caption: General experimental workflows for 3-HGA sample preparation.

Concluding Remarks

The accurate quantification of 3-Hydroxyglutaric acid is indispensable for the diagnosis and management of Glutaric Aciduria Type I. The choice between LC-MS/MS and GC-MS will depend on the instrumentation available and the specific requirements of the analysis. LC-MS/MS methods may offer higher sensitivity and specificity, particularly in complex biological matrices.[5] GC-MS is a well-established technique for organic acid analysis, though care must be taken to resolve 3-HGA from its isomer, 2-hydroxyglutaric acid.[6][9] The detailed protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this critical biomarker. Adherence to these protocols will facilitate reliable and reproducible quantification of 3-HGA, ultimately contributing to improved patient outcomes.

References

Application Note and Protocol: Quantitative Analysis of 3-Hydroxyglutaric Acid using a Deuterated Internal Standard Calibration Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that serves as a critical biomarker for the inherited metabolic disorder Glutaric Aciduria Type I (GA I).[1][2][3] This disease is characterized by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH), leading to an accumulation of 3-HGA in bodily fluids.[1][2][3] Accurate quantification of 3-HGA is essential for the diagnosis and monitoring of GA I.[4] Stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and widely used method for the precise measurement of endogenous compounds in complex biological matrices.[5] This application note provides a detailed protocol for creating a calibration curve for the quantification of 3-HGA using its deuterated analog, 3-Hydroxyglutaric acid-d5 (3-HGA-d5), as an internal standard.[6][7]

Principle

This method utilizes the principle of isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard (3-HGA-d5) is added to all samples, including calibrators, quality controls, and unknowns, prior to sample preparation.[8][9] The deuterated standard is chemically identical to the analyte (3-HGA) and will co-elute during chromatography, but it is distinguishable by its higher mass in the mass spectrometer.[10] By calculating the ratio of the analyte peak area to the internal standard peak area, variations in sample preparation and instrument response can be normalized, leading to highly accurate and precise quantification.[8][11] A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the analyte in the calibrator samples.[12]

Materials and Reagents

Material/ReagentSupplier ExampleGrade
3-Hydroxyglutaric acidSigma-Aldrich≥98.0%
This compoundMedChemExpressIsotopic Enrichment: ≥99%[13]
Acetonitrile (B52724)Fisher ScientificLC-MS Grade
Methanol (B129727)Fisher ScientificLC-MS Grade
Formic AcidThermo ScientificLC-MS Grade
WaterMilli-Q® or equivalentUltrapure
Human Plasma (for matrix)SeralabK2 EDTA

Experimental Protocol

This protocol outlines a general procedure for the analysis of 3-HGA in human plasma. Optimization may be required for different biological matrices or instrumentation.

Preparation of Stock and Working Solutions

4.1.1. Analyte (3-HGA) Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of 3-Hydroxyglutaric acid.

  • Dissolve in 10 mL of methanol in a volumetric flask.

  • Store at -20°C.

4.1.2. Internal Standard (3-HGA-d5) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol in a volumetric flask.

  • Store at -20°C.

4.1.3. Analyte (3-HGA) Working Solutions:

  • Prepare a series of working solutions by serial dilution of the 3-HGA stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the matrix to create the calibration curve standards.

4.1.4. Internal Standard (3-HGA-d5) Working Solution (10 µg/mL):

  • Dilute the 3-HGA-d5 stock solution with 50:50 (v/v) methanol:water to a final concentration of 10 µg/mL. This solution will be added to all samples.

Preparation of Calibration Curve Standards and Quality Controls
  • Prepare calibration standards by spiking the appropriate analyte working solutions into a blank biological matrix (e.g., human plasma).

  • Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in the same manner.

Table 1: Example Calibration Curve Standards

Standard IDConcentration of 3-HGA (ng/mL)Volume of 3-HGA Working Solution (µL)Volume of Blank Matrix (µL)
Blank0090
CAL 1510 of 0.5 µg/mL90
CAL 21010 of 1 µg/mL90
CAL 35010 of 5 µg/mL90
CAL 410010 of 10 µg/mL90
CAL 525010 of 25 µg/mL90
CAL 650010 of 50 µg/mL90
CAL 7100010 of 100 µg/mL90
Sample Preparation (Protein Precipitation)
  • To 100 µL of each sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 10 µg/mL 3-HGA-d5 internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting parameters and may require optimization.

Table 2: LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (3-HGA)To be determined by infusion of standard
MRM Transition (3-HGA-d5)To be determined by infusion of standard
Source Temperature350°C
IonSpray Voltage-4500 V

Data Analysis

  • Peak Integration: Integrate the peak areas for the MRM transitions of both 3-HGA and 3-HGA-d5.[11]

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.[11]

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations.[11]

  • Linear Regression: Perform a linear regression analysis, often with a weighting of 1/x or 1/x², to determine the best fit for the curve.[11]

  • Quantification: Determine the concentration of 3-HGA in the unknown samples by interpolating their response ratios from the calibration curve.[11]

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification stock_analyte Prepare 3-HGA Stock Solution working_analyte Prepare 3-HGA Working Solutions stock_analyte->working_analyte stock_is Prepare 3-HGA-d5 Stock Solution working_is Prepare 3-HGA-d5 Working Solution stock_is->working_is spike_cal Spike Calibrators & QCs into Matrix working_analyte->spike_cal add_is Add Internal Standard (3-HGA-d5) to all Samples working_is->add_is spike_cal->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms integrate Peak Integration lcms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Workflow for creating a calibration curve with this compound.

Metabolic Pathway Context

G Lysine Lysine, Tryptophan, Hydroxylysine GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH MCAD MCAD GlutarylCoA->MCAD CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA GA1 Glutaric Aciduria Type I (GA I) GCDH->GA1 GlutaconylCoA Glutaconyl-CoA MCAD->GlutaconylCoA MGH 3-Methylglutaconyl-CoA Hydratase (3-MGH) GlutaconylCoA->MGH HydroxyglutarylCoA 3-Hydroxyglutaryl-CoA MGH->HydroxyglutarylCoA Hydrolysis Hydrolysis HydroxyglutarylCoA->Hydrolysis HGA 3-Hydroxyglutaric Acid (3-HGA) Hydrolysis->HGA

References

Application Notes and Protocols for the Diagnosis of Glutaric Aciduria Type 1 Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric Aciduria Type 1 (GA-1) is an inherited metabolic disorder caused by the deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. Its deficiency leads to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (B602354) (C5DC) in tissues and biological fluids.[1][2][3] Accurate and precise quantification of these biomarkers is essential for the diagnosis, monitoring, and management of GA-1, particularly in newborn screening programs to prevent irreversible neurological damage.[3][4]

Stable isotope dilution mass spectrometry has become the gold standard for the quantitative analysis of these metabolites.[5][6][7][8] This technique employs stable isotope-labeled (e.g., deuterium-labeled) analogs of the target analytes as internal standards. These standards are chemically identical to the analytes of interest but have a higher mass, allowing them to be distinguished by a mass spectrometer. By adding a known amount of the internal standard to each sample at the beginning of the analytical process, variations arising from sample preparation, extraction, and instrument response can be accurately corrected, ensuring high precision and accuracy.[5]

These application notes provide detailed protocols for the quantification of GA, 3-OH-GA, and C5DC using deuterated internal standards with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Disrupted Metabolic Pathway in Glutaric Aciduria Type 1

In healthy individuals, the amino acids lysine, hydroxylysine, and tryptophan are broken down through a series of enzymatic steps. A key intermediate in this pathway is glutaryl-CoA. The enzyme glutaryl-CoA dehydrogenase (GCDH) is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[9][2] In GA-1, the deficiency of GCDH leads to a metabolic block, causing the accumulation of glutaryl-CoA. This excess glutaryl-CoA is then hydrolyzed to glutaric acid (GA) or converted to other metabolites, including 3-hydroxyglutaric acid (3-OH-GA) and glutarylcarnitine (C5DC).[1][3][10]

GA1_Pathway cluster_block Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Normal Pathway GA Glutaric Acid (GA) GlutarylCoA->GA Alternative Pathway OHGA 3-Hydroxyglutaric Acid (3-OH-GA) GlutarylCoA->OHGA C5DC Glutarylcarnitine (C5DC) GlutarylCoA->C5DC Block Metabolic Block in GA-1 CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA block_line FurtherMetabolism Further Metabolism CrotonylCoA->FurtherMetabolism GCMS_Workflow start Start: Urine Sample step1 1. Add deuterated internal standards (GA-d4, 3-OH-GA-d5) start->step1 step2 2. Acidify with HCl step1->step2 step3 3. Liquid-Liquid Extraction with Ethyl Acetate step2->step3 step4 4. Evaporate to dryness under Nitrogen step3->step4 step5 5. Derivatization: Add Pyridine and BSTFA + 1% TMCS. Heat at 70°C for 60 min. step4->step5 step6 6. Inject into GC-MS step5->step6 step7 7. Data Analysis: Quantify using peak area ratios of analyte to internal standard step6->step7 end End: Report Concentrations step7->end LCMSMS_Workflow start Start: Dried Blood Spot (DBS) step1 1. Punch 3.2 mm disc into a 96-well plate start->step1 step2 2. Add Methanol containing deuterated C5DC internal standard step1->step2 step3 3. Agitate/Shake for 30 min to extract analytes step2->step3 step4 4. Transfer supernatant to a new plate step3->step4 step5 5. Evaporate to dryness under Nitrogen/Air step4->step5 step6 6. Reconstitute in mobile phase step5->step6 step7 7. Inject into LC-MS/MS step6->step7 step8 8. Data Analysis: Quantify using MRM transitions and peak area ratios step7->step8 end End: Report C5DC Concentration step8->end

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 3-Hydroxyglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 3-Hydroxyglutaric acid (3-HGA).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in 3-HGA quantification?

A1: The primary challenges in the quantification of 3-Hydroxyglutaric acid (3-HGA) include managing matrix effects, ensuring efficient and reproducible sample extraction, and resolving 3-HGA from its structural isomer, 2-hydroxyglutaric acid (2-HG).[1][2][3] Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS methods.[4][5] Co-elution of 2-HG can lead to overestimation of 3-HGA levels, which is a critical issue in the diagnosis of glutaric aciduria type I.[1][2][6]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for 3-HGA quantification?

A2: A stable isotope-labeled internal standard, such as deuterated 3-HGA (3-HGA-d5), is considered the gold standard for compensating for matrix effects and variability in sample preparation.[7][8] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard.[8]

Q3: What are the typical biological matrices used for 3-HGA analysis, and what are the expected normal concentrations?

A3: 3-HGA is typically measured in urine and plasma/serum. Expected concentrations in individuals without glutaric aciduria type I are generally low. For example, one LC-MS/MS method reported normal concentrations of ≤25.2 ng/mL in plasma and ≤35.0 µmol/mmol of creatinine (B1669602) in urine.[9] Another source suggests a reference range of ≤4.6 mmol/mol/creatinine in urine.[10] It is crucial to establish reference ranges within your own laboratory.

Q4: Is derivatization necessary for 3-HGA analysis?

A4: Derivatization is often employed in both GC-MS and LC-MS/MS methods to improve the analytical properties of 3-HGA. For GC-MS, derivatization is essential to make the polar and non-volatile 3-HGA amenable to gas chromatography. Common derivatization agents include silylating agents like trimethylsilyl (B98337) (TMS).[2] For LC-MS/MS, derivatization can enhance chromatographic retention and ionization efficiency.[9][11]

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery

Q: My recovery of 3-HGA from plasma/urine samples is low and/or variable. What are the possible causes and solutions?

A: Low and inconsistent recovery is often related to the sample preparation, particularly during solid-phase extraction (SPE).

Potential CauseRecommended Solution
Improper SPE Cartridge Conditioning Ensure the sorbent bed is fully wetted by conditioning with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample.[12] Do not let the cartridge dry out before loading the sample.[13]
Incorrect Sample pH For ion-exchange SPE, adjust the sample pH to ensure the analyte is in the correct charged state for retention. For reversed-phase SPE, adjust the pH to ensure the analyte is neutral.[13][14]
Inappropriate Wash Solvent The wash solvent may be too strong, causing premature elution of 3-HGA. Reduce the organic content or strength of the wash solvent.[15]
Insufficient Elution Solvent Strength or Volume The elution solvent may not be strong enough to fully desorb 3-HGA from the sorbent. Increase the strength (e.g., higher organic percentage) or the volume of the elution solvent.[13][15]
High Sample Viscosity High viscosity can lead to poor interaction with the sorbent. Dilute viscous samples (e.g., urine) with a weaker solvent before loading.[13]
Issue 2: Poor Peak Shape in GC-MS Analysis (Peak Tailing)

Q: I am observing significant peak tailing for the 3-HGA derivative in my GC-MS analysis. How can I resolve this?

A: Peak tailing for acidic compounds like 3-HGA is a common issue in GC-MS and often points to active sites in the system or suboptimal chromatographic conditions.

Potential CauseRecommended Solution
Active Sites in the Inlet Contamination can build up in the GC inlet liner. Perform regular inlet maintenance, including replacing the liner, septum, and gold seal.[16] Using a deactivated liner can also help.
Column Contamination/Activity The front end of the column can become contaminated or active over time. Trim 10-20 cm from the front of the column.[17] If tailing persists, consider a more inert column phase.[18]
Poor Column Installation An improper column cut or incorrect installation height in the inlet can create dead volume, leading to peak tailing.[17] Re-cut the column ensuring a clean, 90-degree cut and verify the correct installation depth.
Insufficient Derivatization Incomplete derivatization can leave polar hydroxyl and carboxyl groups exposed, which interact with active sites. Optimize derivatization conditions (temperature, time, reagent volume).
Sample Overload Injecting too much analyte can saturate the column, leading to peak tailing. Reduce the injection volume or dilute the sample.
Issue 3: Suspected Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS

Q: My 3-HGA signal intensity is inconsistent between samples, suggesting matrix effects. How do I confirm and mitigate this?

A: Matrix effects are a primary concern in LC-MS/MS bioanalysis and require systematic evaluation and mitigation.[4][19]

Step 1: Confirming Matrix Effects

A quantitative assessment is the most common approach. This involves comparing the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat solution.

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • According to FDA guidelines, this should be tested with at least six different lots of the biological matrix.[20][21]

Step 2: Mitigating Matrix Effects

Mitigation StrategyDetailed Approach
Improve Sample Preparation Enhance the cleanup procedure to remove interfering matrix components like phospholipids (B1166683) and salts. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective than simple protein precipitation.[8]
Optimize Chromatography Modify the LC method to chromatographically separate 3-HGA from the co-eluting matrix components that are causing the ion suppression or enhancement.[8][22]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) This is the most effective way to compensate for matrix effects. The SIL-IS (e.g., 3-HGA-d5) will experience the same ionization effects as the analyte, leading to an accurate analyte/IS ratio.[7][8]
Dilute the Sample Diluting the sample can reduce the concentration of interfering components.[7] However, this is only feasible if the 3-HGA concentration is high enough to be detected after dilution.

Experimental Protocols

LC-MS/MS Method for 3-HGA Quantification in Plasma/Urine

This protocol is based on a validated method for the quantification of 3-HGA.[9]

1. Sample Preparation (Protein Precipitation & Derivatization)

  • To 50 µL of plasma or urine, add an aliquot of the deuterated 3-HGA internal standard.

  • Add acetonitrile (B52724) for protein precipitation.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatize the residue using 3 M HCl in 1-butanol (B46404) and heat. This creates the butyl-ester derivative of 3-HGA.

  • Evaporate the derivatization reagent and reconstitute the dried derivative in a 50% methanol-water solution for LC-MS/MS analysis.[9]

2. LC-MS/MS Parameters

  • LC Column: C8 HPLC column.

  • Mobile Phase: Gradient elution using 0.2% formic acid in water and methanol.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple reaction monitoring (MRM) of selected precursor-product ion transitions for both the 3-HGA derivative and its deuterated internal standard.[9]

3. Method Validation Parameters

The following table summarizes key validation parameters from a published LC-MS/MS method for 3-HGA.[9]

ParameterResult
Linearity (r²) 0.9996
Reportable Range 1.54 - 384 ng/mL
Limit of Detection (LOD) 0.348 ng/mL
Limit of Quantitation (LOQ) 1.56 ng/mL
Intra- & Inter-assay %CV 2 - 18%
Recovery 66 - 115%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma or Urine Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Dry1 Evaporate Supernatant PPT->Dry1 Deriv Derivatization (HCl in Butanol, Heat) Dry1->Deriv Dry2 Evaporate Reagent Deriv->Dry2 Recon Reconstitute in 50% Methanol Dry2->Recon LC_MS LC-MS/MS Analysis (C8 Column, ESI+) Recon->LC_MS Data Data Acquisition (MRM) LC_MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: Workflow for 3-HGA quantification by LC-MS/MS.

Troubleshooting_Matrix_Effects cluster_strategies Mitigation Strategies Start Inconsistent/Inaccurate Results (Suspected Matrix Effects) Assess Quantitative Assessment: Calculate Matrix Factor (MF) from >= 6 matrix lots Start->Assess Problem Is MF outside acceptable range (e.g., 0.85-1.15)? Assess->Problem Mitigate Implement Mitigation Strategy Problem->Mitigate Yes End Method Acceptable Problem->End No S1 1. Improve Sample Cleanup (e.g., use SPE) Mitigate->S1 S2 2. Optimize Chromatography Mitigate->S2 S3 3. Use Stable Isotope-Labeled IS Mitigate->S3 S4 4. Dilute Sample Mitigate->S4 S3->Assess Re-evaluate

Caption: Decision tree for troubleshooting matrix effects.

References

separating 3-Hydroxyglutaric acid from 2-Hydroxyglutaric acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 3-Hydroxyglutaric acid (3-OHGA) from 2-Hydroxyglutaric acid (2-OHGA) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to separate 3-Hydroxyglutaric acid from 2-Hydroxyglutaric acid and its D/L enantiomers?

A: Accurate separation and quantification are vital for the differential diagnosis of several inherited metabolic disorders.[1][2] Elevated levels of 3-OHGA are a key biomarker for Glutaric Aciduria Type 1 (GA1).[1][3][4][5] Conversely, elevated levels of D-2-OHGA or L-2-OHGA are hallmarks of distinct neurometabolic diseases known as D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria, respectively.[6][7][8][9] Because these isomers have similar masses and chemical properties, failure to separate them can lead to misdiagnosis.

Q2: What are the primary analytical methods for separating these isomers?

A: The most common and effective methods are based on chromatography coupled with mass spectrometry. These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][10] For separating the chiral enantiomers of 2-OHGA, specialized chiral chromatography techniques are necessary.[6][11]

Q3: What is the main challenge encountered during the separation of 2-OHGA and 3-OHGA?

A: The most significant challenge, particularly with routine GC-MS methods, is the chromatographic co-elution of the 2-OHGA and 3-OHGA isomers.[1][3][4][12] Their structural similarity and similar spectral characteristics can make them difficult to distinguish, potentially leading to inaccurate quantification of 3-OHGA.[1][2]

Q4: How can the enantiomers of 2-Hydroxyglutaric acid (D- and L- forms) be separated?

A: Separation of D- and L-2-OHGA requires a chiral-specific approach. This can be achieved in two primary ways:

  • Chiral Chromatography: Using a chiral stationary phase (column) that has a differential affinity for each enantiomer, such as a ristocetin (B1679390) A glycopeptide-based column in LC-MS/MS.[6][13]

  • Chiral Derivatization: Reacting the enantiomers with a chiral derivatizing agent (e.g., l-menthol (B7771125) or diacetyl-L-tartaric anhydride (B1165640) - DATAN) to form diastereomers.[14][15] These diastereomers have different physical properties and can then be separated on a standard, non-chiral column.[14][16]

Q5: What is derivatization and why is it often necessary for this analysis?

A: Derivatization is a chemical reaction that modifies the analytes to make them more suitable for a specific analytical method. For GC-MS analysis of organic acids like 2-OHGA and 3-OHGA, derivatization (e.g., trimethylsilyl (B98337) esterification) is essential to increase their volatility and thermal stability.[3][4] For LC-MS/MS, derivatization can be used to improve chromatographic retention, separation efficiency, and ionization sensitivity.[10][17]

Experimental Workflows & Methodologies

A general workflow for the separation and analysis of hydroxyglutaric acid isomers involves sample preparation, derivatization, chromatographic separation, and detection.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine or Plasma Sample Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Derivatization Derivatization (e.g., Silylation, Esterification) Drydown->Derivatization Separation Chromatographic Separation (GC or LC) Derivatization->Separation Detection Mass Spectrometry (MS or MS/MS) Separation->Detection Data Data Analysis & Quantification Detection->Data Troubleshooting_Coelution Start Co-elution of 2-OHGA & 3-OHGA Observed CheckMethod Analysis Method? Start->CheckMethod GCMS GC-MS CheckMethod->GCMS GC-MS LCMS LC-MS CheckMethod->LCMS LC-MS GCSolution1 Modify Temp Program (Add Isothermal Hold) GCMS->GCSolution1 GCSolution2 Switch to MS/MS (Use Specific Ion Transitions) GCMS->GCSolution2 LCSolution Optimize Mobile Phase or Change Column Type LCMS->LCSolution Metabolic_Context cluster_ga1 Glutaric Aciduria Type 1 (GA1) cluster_2hga 2-Hydroxyglutaric Acidurias Lysine Lysine, Tryptophan Catabolism GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase GlutarylCoA->GCDH ThreeOHGA 3-Hydroxyglutaric Acid (3-OHGA) GlutarylCoA->ThreeOHGA Alternate Pathway GCDH->ThreeOHGA Blocked AlphaKG alpha-Ketoglutarate Enzymes Mutant IDH2 or Defective L2HGDH/ D2HGDH AlphaKG->Enzymes TwoOHGA D- or L-2-Hydroxyglutaric Acid (2-OHGA) Enzymes->TwoOHGA Aberrant Production/ Accumulation

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 3-Hydroxyglutaric acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of 3-Hydroxyglutaric acid-d5 (3-HGA-d5) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing 3-Hydroxyglutaric acid by mass spectrometry?

The primary challenge in the analysis of 3-Hydroxyglutaric acid (3-HGA) is its co-elution and spectral similarity with its isomer, 2-Hydroxyglutaric acid (2-HGA). This can lead to inaccurate quantification, especially at low concentrations of 3-HGA.[1] Additionally, as an organic acid, 3-HGA can exhibit poor retention on standard reversed-phase liquid chromatography columns and may suffer from poor ionization efficiency. Matrix effects from complex biological samples like urine and plasma can also cause ion suppression or enhancement, affecting sensitivity and reproducibility.

Q2: How can I resolve 3-Hydroxyglutaric acid from its isomer, 2-Hydroxyglutaric acid?

Chromatographic separation is key to resolving these isomers. For Gas Chromatography-Mass Spectrometry (GC-MS), modifying the temperature gradient, such as introducing an isothermal hold, can enhance separation.[1] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization with reagents like butanol to form butyl-ester derivatives can improve chromatographic resolution on a C8 or similar column.[2] The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is crucial for specificity, as it monitors unique precursor-to-product ion transitions for each isomer.[1]

Q3: I am observing poor peak shape (tailing or fronting) for my 3-HGA-d5 peak. What are the possible causes and solutions?

Poor peak shape can arise from several factors. Peak tailing for acidic compounds can be due to secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate; for acidic compounds, a lower pH (e.g., using formic acid) is generally better. Column overload can also cause peak fronting, so try diluting the sample. Inconsistent mobile phase composition or a degraded column can also lead to peak shape issues. If using derivatized samples, incomplete derivatization can result in split peaks.

Q4: My sensitivity for 3-HGA-d5 is lower than expected. How can I improve it?

Low sensitivity can be due to inefficient ionization, ion suppression from the sample matrix, or suboptimal MS parameters. Consider the following:

  • Derivatization: Derivatizing 3-HGA can significantly improve its ionization efficiency and chromatographic retention. Common derivatization strategies include silylation (e.g., with MSTFA) for GC-MS and esterification (e.g., with butanol) for LC-MS/MS.[1][2]

  • Matrix Effects: Dilute the sample or use a more effective sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.

  • MS Parameter Optimization: Ensure that the declustering potential and collision energy are optimized for the specific MRM transition of 3-HGA-d5. The ion source parameters (e.g., temperature, gas flows) should also be optimized for maximum signal.

Q5: Should I use GC-MS/MS or LC-MS/MS for 3-HGA-d5 analysis?

Both techniques are suitable, and the choice may depend on the available instrumentation and the specific requirements of the assay.

  • GC-MS/MS: Offers high chromatographic resolution, especially with derivatization. It is a well-established method for organic acid analysis.[1]

  • LC-MS/MS: Can be advantageous as it may not always require derivatization, simplifying sample preparation. It is also well-suited for high-throughput analysis.[2]

Quantitative Data Summary

The following tables summarize key mass spectrometry parameters for the analysis of 3-HGA-d5. Note that optimal values can vary between different mass spectrometer models and should be determined empirically.

Table 1: GC-MS/MS Parameters for Trimethylsilyl (TMS) Derivative of 3-HGA-d5

ParameterValueReference
Derivatization ReagentN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1]
Ionization ModeElectron Ionization (EI)
Precursor Ion (m/z)354[1]
Product Ion (m/z)147[1]
Collision Energy (eV)Instrument dependent, requires optimization
Dwell Time (ms)50-100

Table 2: Estimated LC-MS/MS Parameters for Butanol-Ester Derivative of 3-HGA-d5

Note: These are estimated parameters for initial method development and should be optimized on your specific instrument.

ParameterEstimated Value
Derivatization Reagent3 M HCl in 1-Butanol (B46404)
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)~266 (Di-butyl ester of 3-HGA-d5)
Product Ion 1 (m/z)Requires empirical determination
Product Ion 2 (m/z)Requires empirical determination
Declustering Potential (V)40 - 80
Collision Energy (eV)15 - 35
Cell Exit Potential (V)10 - 20

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of 3-HGA-d5 (Butanol-Ester Derivatization)

This protocol is adapted from established methods for 3-HGA analysis.[2]

1. Sample Preparation: a. To 100 µL of plasma or urine, add an appropriate amount of 3-HGA-d5 internal standard solution. b. Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Add 100 µL of 3 M HCl in 1-butanol to the dried residue. f. Cap the tube tightly and heat at 65°C for 20 minutes. g. Evaporate the butanolic HCl to dryness under nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid). Vortex to mix. i. Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in methanol.
  • Gradient: A suitable gradient to separate the analyte from interferences (e.g., 20% B to 95% B over 5 minutes).
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 - 10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ion Source: Electrospray ionization (ESI) in positive ion mode.
  • MRM Transitions: Optimize using a standard solution of derivatized 3-HGA-d5.

3. Data Analysis:

  • Integrate the peak area for the 3-HGA-d5 MRM transition.
  • Quantify the native 3-HGA in samples using the response ratio to the 3-HGA-d5 internal standard and a calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Add_IS Add 3-HGA-d5 Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Evaporate1 Evaporate Supernatant Precipitate->Evaporate1 Derivatize Derivatization (Butanolic HCl) Evaporate1->Derivatize Evaporate2 Evaporate Reagent Derivatize->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for 3-HGA-d5 analysis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Sensitivity, Poor Peak Shape) Check_MS Check MS Parameters (Tune, Calibration) Start->Check_MS Check_LC Check LC Conditions (Mobile Phase, Column, Leaks) Start->Check_LC Check_Sample Review Sample Preparation (Derivatization, Extraction) Start->Check_Sample Check_MS->Check_LC Parameters OK Optimize_MS Optimize Source & MRM Parameters Check_MS->Optimize_MS Parameters Suboptimal Check_LC->Check_Sample LC OK Prepare_New_MP Prepare Fresh Mobile Phase Check_LC->Prepare_New_MP Mobile Phase Issue Replace_Column Replace Column/Guard Column Check_LC->Replace_Column Column Issue Reoptimize_Prep Re-optimize Sample Prep Check_Sample->Reoptimize_Prep Prep Issue Resolved Problem Resolved Optimize_MS->Resolved Prepare_New_MP->Resolved Replace_Column->Resolved Reoptimize_Prep->Resolved

Caption: Troubleshooting workflow for MS analysis.

References

Technical Support Center: Organic Acid Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for organic acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in organic acid analysis?

A1: Poor peak shape, such as tailing or fronting, is a frequent issue. The primary causes can be categorized as follows:

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or even on glassware can interact with the polar organic acids, causing peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.

  • Improper Injection Technique: A slow injection can cause band broadening and distorted peaks.

  • Incomplete Derivatization: Underivatized or partially derivatized organic acids are highly polar and will exhibit poor chromatography.

  • Matrix Effects: Complex sample matrices can introduce interferences that co-elute with the analytes of interest, affecting peak shape.

Q2: My derivatization reaction seems to be incomplete. What should I do?

A2: Incomplete derivatization is a major source of variability. Consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all solvents, reagents, and samples are dry.[1][2]

  • Optimize Reaction Time and Temperature: Derivatization reactions may require specific temperatures and durations for completion. For example, some trimethylsilyl (B98337) (TMS) derivatizations require heating at 60-70°C for 30-60 minutes.[1]

  • Use a Catalyst: For sterically hindered organic acids, adding a catalyst like trimethylchlorosilane (TMCS) to your silylating reagent (e.g., BSTFA or MSTFA) can improve the reaction efficiency.[1]

  • Check Reagent Purity and Age: Derivatization reagents degrade over time, especially when exposed to air and moisture. Use fresh, high-purity reagents.

  • Consider an Alternative Derivatization Strategy: For some organic acids, alkylation may offer better stability and reproducibility compared to silylation.[3][4]

Q3: I am observing a low recovery of my internal standard. What are the likely causes?

A3: Low internal standard (IS) recovery can significantly impact the accuracy of your quantitative analysis. The main culprits are:

  • Extraction Inefficiency: The chosen extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may not be optimal for your IS, leading to its loss during sample preparation.

  • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the IS in the mass spectrometer, leading to an inaccurate response.

  • Degradation of the Internal Standard: The IS may be unstable under the extraction, derivatization, or GC-MS analysis conditions.

  • Instrumental Issues: Leaks in the GC inlet, a contaminated ion source, or incorrect MS detector settings can all lead to a reduced IS signal.

Q4: Why are my results not reproducible?

A4: Poor reproducibility is a common frustration. Key areas to investigate include:

  • Inconsistent Sample Preparation: Variations in extraction efficiency and derivatization yield between samples will lead to inconsistent results. Automation of these steps can improve reproducibility.

  • Instability of Derivatives: TMS derivatives of some organic acids can be unstable and may degrade over time, especially if left at room temperature in the autosampler.[5][6][7] Analyzing samples promptly after derivatization or storing them at low temperatures (e.g., -20°C) can mitigate this.[5][6][7]

  • GC System Variability: Fluctuations in oven temperature, carrier gas flow rate, or injector performance can cause shifts in retention times and peak areas.

  • MS Detector Tuning: The tuning of the mass spectrometer can affect calibration factors and, consequently, the quantitative results.[8]

Troubleshooting Guides

Peak Shape Problems
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality, inert GC column. Periodically silanize the liner.
Incomplete derivatization of polar analytes.Optimize the derivatization protocol (see FAQs).
Column contamination.Bake out the column at a high temperature. If tailing persists, trim the front end of the column or replace it.
Peak Fronting Column overload.Dilute the sample or increase the split ratio.
Incompatible solvent.Ensure the sample solvent is compatible with the stationary phase of the column.
Split Peaks Improper column installation.Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
In-injector degradation of the analyte.Lower the injector temperature.
Mixed sample solvent in splitless injection.Use a single solvent for sample preparation.
Derivatization Issues (Silylation)
ProblemPotential Cause(s)Recommended Solution(s)
No or low derivative peak Presence of water in the sample or reagents.Ensure all glassware, solvents, and the sample are anhydrous. Dry the sample extract completely before adding the derivatization reagent.
Incomplete reaction.Increase the reaction temperature and/or time. Use a catalyst (e.g., 1% TMCS). Ensure an excess of the silylating reagent is used.[1]
Degradation of the silylating reagent.Use a fresh vial of the reagent. Store reagents under an inert atmosphere and protected from moisture.
Presence of multiple derivative peaks Formation of different silylated species (e.g., mono- and di-silylated).Optimize the derivatization conditions to drive the reaction to completion, favoring the formation of the fully silylated product.
Tautomerization of keto-acids.Perform a methoximation step prior to silylation to stabilize the keto group.
Poor reproducibility Inconsistent reaction conditions.Precisely control the reaction time, temperature, and reagent volumes for all samples.
Instability of TMS derivatives.Analyze samples immediately after derivatization or store them at -20°C.[5][6][7] Consider using a more stable derivatization method like alkylation.[3][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Organic Acids from Urine

This protocol is a common method for extracting a broad range of organic acids from a urine matrix.

  • Sample Preparation:

    • Thaw frozen urine samples and centrifuge at 2000 x g for 5 minutes to remove particulate matter.

    • Transfer a specific volume of the supernatant (e.g., 1 mL) to a clean glass tube. The volume may be adjusted based on the creatinine (B1669602) concentration to normalize the amount of organic acids extracted.[9]

  • Internal Standard Addition:

    • Add a known amount of an appropriate internal standard solution (e.g., a stable isotope-labeled analog of a representative organic acid) to each sample.

  • Acidification:

    • Acidify the urine sample to a pH of approximately 1-2 by adding a small volume of concentrated hydrochloric acid. This protonates the organic acids, making them more soluble in organic solvents.

  • Extraction:

    • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate) to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new clean glass tube.

    • Repeat the extraction process (steps 4a-4d) two more times, combining the organic extracts.

  • Drying:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

Protocol 2: Trimethylsilyl (TMS) Derivatization

This protocol describes the formation of TMS derivatives of the extracted organic acids, making them volatile for GC-MS analysis.

  • Reagent Preparation:

    • Prepare the derivatization reagent, for example, a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine (B92270) in a 4:1 ratio. Handle these reagents in a fume hood with appropriate personal protective equipment.

  • Derivatization Reaction:

    • Ensure the dried extract from the extraction protocol is completely free of moisture.

    • Add 100 µL of the derivatization reagent to the dried extract.

    • Cap the vial tightly and vortex briefly to dissolve the residue.

    • Heat the vial at a specific temperature (e.g., 70°C) for a defined period (e.g., 45 minutes) to facilitate the derivatization reaction.[10]

  • Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Data Presentation

Table 1: Comparison of Derivatization Methods for Organic Acid Analysis
ParameterSilylation (TMS)Alkylation (MCF)
Reproducibility (RSD) Higher variability, especially for amino acids and nucleotides (median RSD > 30%).[3]Better reproducibility (median RSD ~8%).[3]
Derivative Stability Some TMS derivatives are unstable at room temperature and degrade over hours.[3][5][6][7]MCF derivatives are generally more stable over time.[3]
Reaction Conditions Requires anhydrous conditions and often heating.[3]Instantaneous reaction at room temperature, no water exclusion needed.[3]
Reagent & Byproducts Reagent and byproducts are injected into the GC, potentially contaminating the system.[3]Derivatives are easily separated from the reaction mixture.[3]
Table 2: Impact of Storage Temperature on the Stability of TMS Derivatives
Storage TemperatureStability DurationObservation
Room Temperature (~25°C)< a few hoursSignificant degradation of some amino acid and organic acid derivatives observed.[5][6][7]
4°C~12 hoursImproved stability compared to room temperature.[5][6][7]
-20°CUp to 72 hoursOptimal for maintaining the stability of most TMS derivatives.[5][6][7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Liquid-Liquid Extraction cluster_deriv Derivatization cluster_analysis Analysis urine_sample Urine Sample centrifuge1 Centrifuge urine_sample->centrifuge1 add_is Add Internal Standard centrifuge1->add_is acidify Acidify (pH 1-2) add_is->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex add_solvent->vortex centrifuge2 Centrifuge vortex->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic repeat_extract Repeat Extraction (2x) collect_organic->repeat_extract dry_down Evaporate to Dryness repeat_extract->dry_down add_reagent Add BSTFA/TMCS dry_down->add_reagent heat Heat (e.g., 70°C) add_reagent->heat gcms_analysis GC-MS Analysis heat->gcms_analysis

Caption: Experimental workflow for organic acid analysis by GC-MS.

Caption: Troubleshooting decision tree for peak tailing in GC-MS.

References

Technical Support Center: Analysis of 3-Hydroxyglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression in the analysis of 3-hydroxyglutaric acid (3-HGA) by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in 3-HGA analysis?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis when molecules from the sample matrix (e.g., salts, phospholipids (B1166683), or other endogenous compounds in urine or plasma) co-elute with the analyte of interest, in this case, 3-HGA.[1] These matrix components can interfere with the ionization of 3-HGA in the mass spectrometer's ion source, leading to a decreased analyte signal.[1] This reduction in signal intensity can compromise the accuracy, precision, and sensitivity of the analysis, potentially leading to underestimation of 3-HGA concentrations.

Q2: How can I identify if ion suppression is affecting my 3-HGA analysis?

A2: A common method to qualitatively identify ion suppression is through a post-column infusion experiment . In this technique, a solution of 3-HGA is continuously infused into the mass spectrometer while a blank matrix extract (a sample prepared without the analyte) is injected into the LC system. A dip in the 3-HGA signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[2]

To quantify the extent of ion suppression, a post-extraction spike analysis can be performed. This involves comparing the peak area of 3-HGA in a neat solution to the peak area of 3-HGA spiked into a pre-extracted blank matrix. The percentage of matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guides

Issue 1: Low 3-HGA signal intensity and poor sensitivity.

This is a primary indicator of significant ion suppression. The following troubleshooting steps can help mitigate this issue.

Strategy 1: Optimize Sample Preparation

Effective sample preparation is the most critical step in reducing matrix effects.[1] The goal is to remove interfering matrix components while efficiently extracting 3-HGA.

  • Liquid-Liquid Extraction (LLE): LLE is a robust technique for cleaning up complex biological samples. For an acidic analyte like 3-HGA, adjusting the pH of the aqueous sample to be two pH units lower than its pKa will ensure it is in a neutral form, facilitating its extraction into an organic solvent. A double LLE can further enhance cleanup by first removing hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately polar solvent.[1]

  • Protein Precipitation (PPT): While simple and fast, PPT is generally less effective at removing phospholipids and other small molecules that can cause ion suppression.[1][3] If PPT is used, consider diluting the supernatant post-precipitation to reduce the concentration of matrix components.[1] Acetonitrile (B52724) is often a better choice than methanol (B129727) for PPT as it tends to precipitate fewer phospholipids.[1]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to PPT.[3] For a polar compound like 3-HGA, a mixed-mode SPE with both reversed-phase and ion-exchange retention mechanisms can be particularly effective at removing a wider range of interferences.[3]

Experimental Protocol: Liquid-Liquid Extraction for 3-HGA from Plasma/Urine

  • Internal Standard Spiking: To a 100 µL aliquot of plasma or urine, add the stable isotope-labeled internal standard (SIL-IS), such as 3-hydroxyglutaric acid-d5. The use of a SIL-IS is highly recommended as it co-elutes with 3-HGA and experiences similar ion suppression, thus compensating for signal variability.[4][5]

  • Acidification: Acidify the sample by adding a small volume of a suitable acid (e.g., HCl) to adjust the pH to approximately 2.

  • Extraction: Add 500 µL of an extraction solvent like ethyl acetate. Vortex the mixture for 1-2 minutes.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitution: Reconstitute the dried extract in the mobile phase or a suitable solvent for injection into the LC-MS system.

Strategy 2: Chromatographic Separation

Optimizing the chromatographic conditions can separate 3-HGA from co-eluting interferences.

  • Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, to alter the elution profile of interfering compounds.[6]

  • Mobile Phase Composition: Switching between acetonitrile and methanol as the organic modifier can change selectivity. For acidic compounds like 3-HGA, using a low concentration of formic acid (e.g., 0.1-0.2%) in the mobile phase can improve peak shape and ionization efficiency.[6]

  • Gradient Optimization: A shallower gradient can improve the resolution between 3-HGA and closely eluting matrix components.

Strategy 3: Derivatization

Derivatization can improve the chromatographic and mass spectrometric properties of 3-HGA, potentially moving its retention time away from regions of ion suppression and increasing its ionization efficiency.[7][8]

  • Butylation: Derivatization with 3 M HCl in 1-butanol (B46404) has been shown to be effective for 3-HGA analysis.[6]

  • Other Reagents: Reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) have also been used to improve the detection of 3-HGA.[7][8]

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, inexpensive.Less effective at removing phospholipids and other small molecules, leading to higher potential for ion suppression.[1][3]
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT, effective at removing many interferences.[3]Can have lower recovery for highly polar analytes, more labor-intensive.
Solid-Phase Extraction (SPE) Can provide very clean extracts, especially with mixed-mode sorbents.[3]More expensive and requires method development to optimize.

Issue 2: Inaccurate and irreproducible quantification of 3-HGA.

This can be a direct consequence of variable ion suppression between samples.

Solution: Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

The most effective way to compensate for variable ion suppression is to use a SIL-IS, such as this compound.[4][5] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.

Visual Guides

IonSuppressionMechanism cluster_LC LC Eluent cluster_MS MS Ion Source Analyte 3-HGA Droplet Charged Droplet Analyte->Droplet Enters Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Enters & Competes Ionization Ionization Droplet->Ionization Solvent Evaporation SuppressedSignal Suppressed Signal Ionization->SuppressedSignal Reduced 3-HGA Ions TroubleshootingWorkflow Start Poor 3-HGA Signal or Inconsistent Results CheckSuppression Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) Start->CheckSuppression OptimizeSamplePrep Optimize Sample Preparation (LLE, SPE) CheckSuppression->OptimizeSamplePrep Suppression Confirmed Revalidate Re-validate Method CheckSuppression->Revalidate No Significant Suppression OptimizeChroma Optimize Chromatography (Column, Mobile Phase, Gradient) OptimizeSamplePrep->OptimizeChroma UseSIL_IS Implement Stable Isotope- Labeled Internal Standard OptimizeChroma->UseSIL_IS UseSIL_IS->Revalidate SamplePrepWorkflow Start Plasma or Urine Sample Add_IS Add SIL-IS (3-HGA-d5) Start->Add_IS LLE Perform LLE (e.g., Ethyl Acetate) Add_IS->LLE Option 1 (Recommended) PPT Perform PPT (e.g., Acetonitrile) Add_IS->PPT Option 2 SPE Perform SPE (Mixed-Mode) Add_IS->SPE Option 3 Evaporate Evaporate to Dryness LLE->Evaporate PPT->Evaporate SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject

References

Technical Support Center: Enhanced Detection of 3-Hydroxyglutaric Acid Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxyglutaric acid (3-HGA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the derivatization techniques used to enhance the detection and quantification of 3-HGA.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of 3-Hydroxyglutaric acid?

A1: 3-Hydroxyglutaric acid is a polar and non-volatile organic acid. Direct analysis, particularly by Gas Chromatography (GC), is challenging due to these properties. Derivatization is a chemical process that converts 3-HGA into a less polar and more volatile compound, which improves its chromatographic behavior and detection sensitivity.[1][2] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic separation from interfering substances.[3][4]

Q2: What are the most common derivatization techniques for 3-HGA analysis?

A2: The most prevalent derivatization techniques for 3-HGA analysis are:

  • Silylation: This is a widely used method for GC-MS analysis where active hydrogen atoms in the hydroxyl and carboxyl groups of 3-HGA are replaced with a trimethylsilyl (B98337) (TMS) group.[5][6]

  • Esterification (Alkylation): This technique is employed for both GC-MS and LC-MS/MS. It involves converting the carboxylic acid groups of 3-HGA into esters (e.g., methyl or butyl esters), which are more volatile and less polar.[7][8]

  • Fluorescence Derivatization: For high-performance liquid chromatography (HPLC) with fluorescence detection, reagents like 1-pyrenebutyric hydrazide (PBH) can be used to label 3-HGA, enabling highly sensitive detection.[9][10]

Q3: How can I overcome interference from the 2-Hydroxyglutaric acid (2-HGA) isomer?

A3: The co-elution of 3-HGA with its structural isomer, 2-HGA, is a significant analytical challenge that can lead to inaccurate quantification.[5][11][12] Strategies to mitigate this interference include:

  • Chromatographic Optimization: Modifying the GC temperature program, such as introducing an isothermal hold, can improve the separation of the two isomers.[11] For LC methods, careful selection of the column (e.g., C8 or C18) and optimization of the mobile phase gradient are crucial.[7]

  • Tandem Mass Spectrometry (MS/MS): Using MS/MS allows for the selection of specific precursor-to-product ion transitions for each isomer, which can differentiate them even if they co-elute.[5][6] For TMS-derivatized 3-HGA, the transition m/z 349 → 333 is characteristic, while for 2-HGA, it is m/z 349 → 321.[5][6]

Q4: What are the expected quantitative ranges for 3-HGA in biological samples?

A4: The concentration of 3-HGA can vary significantly between healthy individuals and those with metabolic disorders like Glutaric Aciduria Type 1 (GA1). In normal, non-GA1 individuals, the concentration of 3-HGA is typically ≤25.2 ng/mL in plasma and ≤35.0 µmol/mmol of creatinine (B1669602) in urine.[7] Patients with GA1 can have 3-HGA levels that are 100-fold higher in plasma and cerebrospinal fluid (CSF) compared to healthy controls.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization and analysis of 3-HGA.

Problem Potential Cause(s) Recommended Solution(s)
Low or no peak for derivatized 3-HGA Incomplete derivatization reaction.- Ensure reagents are fresh and not degraded. Silylation reagents are particularly moisture-sensitive.[14] - Optimize reaction temperature and time. For silylation with BSTFA, heating at 60°C for 5-10 minutes can ensure complete reaction.[8] - Ensure the sample extract is completely dry before adding derivatization reagents, as water can interfere with the reaction.[8]
Degradation of the derivative.- Analyze the samples as soon as possible after derivatization. Silyl derivatives can be less stable than alkylated derivatives.[2] - Store derivatized samples appropriately (e.g., at low temperatures) if immediate analysis is not possible.
Poor peak shape (e.g., tailing, broad peaks) Active sites in the GC inlet or column.- Use a deactivated inlet liner and a high-quality, well-conditioned GC column. - Perform regular maintenance of the GC system, including cleaning the inlet and cutting the column.
Incomplete derivatization.- Re-optimize the derivatization protocol as described above. Incomplete derivatization can leave polar functional groups that interact with the analytical system.[1]
Inaccurate quantification / Poor reproducibility Interference from co-eluting compounds (e.g., 2-HGA).- Implement the strategies mentioned in FAQ Q3, such as optimizing chromatography or using MS/MS with specific ion transitions.[5][11][12]
Inconsistent sample preparation or derivatization.- Use a deuterated internal standard for 3-HGA to correct for variability in extraction and derivatization efficiency.[7] - Ensure precise and consistent handling of all samples and standards throughout the procedure.
Extraneous peaks in the chromatogram Contamination from reagents or glassware.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and dry it completely before use. - Run a blank sample (containing only the derivatization reagents and solvent) to identify any contaminant peaks.
Byproducts from the derivatization reaction.- Optimize the derivatization conditions to minimize the formation of byproducts. - Consult literature for the specific derivatization reagent to understand potential side reactions.[8]

Quantitative Data Summary

The following tables summarize the performance characteristics of different derivatization techniques for 3-HGA analysis reported in the literature.

Table 1: LC-MS/MS Method Performance after Butyl-Ester Derivatization [7]

ParameterValue
Linearity Range6.20 - 319 ng/mL (r² = 0.9996)
Reportable Range1.54 - 384 ng/mL
Limit of Detection (LOD)0.348 ng/mL
Limit of Quantitation (LOQ)1.56 ng/mL
Intra-assay %CV2 - 18%
Inter-assay %CV2 - 18%
Recovery66 - 115%

Table 2: HPLC-Fluorescence Method Performance after PBH Derivatization [9][10]

ParameterValue
Limit of Detection (LOD)0.4 µmol/L
Intra-day %CV (at 5 µmol/L)14.5%
Inter-day %CV (at 5 µmol/L)13.2%
Accuracy (at 5 µmol/L)109.8%
Intra-day %CV (at 100 µmol/L)3.7%
Inter-day %CV (at 100 µmol/L)5.6%
Accuracy (at 100 µmol/L)98.7%

Experimental Protocols

Protocol 1: Trimethylsilyl (TMS) Derivatization for GC-MS Analysis

This protocol is adapted from methods used for the analysis of organic acids in biological samples.[5][6]

Materials:

  • Sample extract (e.g., from urine or plasma) dried under a stream of nitrogen.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (B92270) (or other suitable solvent like acetonitrile).

  • Heating block or oven.

  • GC vials with inserts.

Procedure:

  • Ensure the sample extract in a GC vial is completely dry.

  • Add 50 µL of BSTFA (+1% TMCS) and 50 µL of pyridine to the dried extract.

  • Cap the vial tightly and vortex briefly to ensure the residue is dissolved.

  • Heat the vial at 60-70°C for 30 minutes to facilitate the derivatization reaction.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Butyl-Ester Derivatization for LC-MS/MS Analysis

This protocol is based on a method for the quantification of 3-HGA in plasma and urine.[7]

Materials:

  • Dried protein-free supernatant from plasma or urine samples.

  • 3 M HCl in 1-butanol.

  • Heating block.

  • Nitrogen evaporator.

  • Reconstitution solution (e.g., 50% methanol (B129727) in water).

  • HPLC vials.

Procedure:

  • To the dried sample residue, add 100 µL of 3 M HCl in 1-butanol.

  • Cap the vial and heat at 65°C for 15 minutes.

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen.

  • Reconstitute the dried derivative in 100 µL of the reconstitution solution.

  • Vortex to dissolve the derivative.

  • Transfer the solution to an HPLC vial for LC-MS/MS analysis.

Visualizations

Derivatization_Workflow_for_3HGA_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Urine, Plasma) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) BiologicalSample->ProteinPrecipitation SupernatantCollection Supernatant Collection ProteinPrecipitation->SupernatantCollection Drying Drying (under Nitrogen) SupernatantCollection->Drying DerivatizationReaction Derivatization Reaction (Silylation or Esterification) Drying->DerivatizationReaction GCMS GC-MS Analysis DerivatizationReaction->GCMS For Silylation LCMSMS LC-MS/MS Analysis DerivatizationReaction->LCMSMS For Esterification DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis LCMSMS->DataAnalysis Troubleshooting_Logic Start Analytical Issue (e.g., No Peak, Poor Shape) CheckDerivatization Step 1: Verify Derivatization Start->CheckDerivatization CheckInstrument Step 2: Check Instrument CheckDerivatization->CheckInstrument Yes ReagentQuality Reagent Quality/Freshness? CheckDerivatization->ReagentQuality No ReactionConditions Correct Temp/Time? CheckDerivatization->ReactionConditions No SampleDryness Sample Completely Dry? CheckDerivatization->SampleDryness No CheckInterference Step 3: Assess Interference CheckInstrument->CheckInterference Yes InletMaintenance Clean Inlet Liner? CheckInstrument->InletMaintenance No ColumnCondition Column Conditioned? CheckInstrument->ColumnCondition No IsomerCoelution Co-elution with 2-HGA? CheckInterference->IsomerCoelution Yes Contamination Blank Sample Clean? CheckInterference->Contamination No OptimizeDerivatization Solution: Optimize Protocol ReagentQuality->OptimizeDerivatization ReactionConditions->OptimizeDerivatization SampleDryness->OptimizeDerivatization PerformMaintenance Solution: Perform Maintenance InletMaintenance->PerformMaintenance ColumnCondition->PerformMaintenance RefineMethod Solution: Refine Method (e.g., MS/MS, Gradient) IsomerCoelution->RefineMethod Contamination->PerformMaintenance

References

Technical Support Center: Troubleshooting 3-Hydroxyglutaric acid-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 3-Hydroxyglutaric acid-d5 (3-HGA-d5) during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Question 1: I am observing low recovery of 3-HGA-d5 after solid-phase extraction (SPE). What are the potential causes and how can I improve it?

Answer: Low recovery after SPE is a common issue that can stem from several factors related to the sorbent, sample, and solvents used. Here’s a breakdown of potential causes and troubleshooting steps:

  • Inappropriate Sorbent Selection: 3-HGA-d5 is a polar and acidic compound. The choice of SPE sorbent is critical for effective retention and elution.

    • Troubleshooting:

      • For polar analytes like 3-HGA-d5, a mixed-mode sorbent with both reversed-phase and anion exchange properties is often effective.

      • Ensure the sorbent is properly conditioned and equilibrated. Skipping or rushing these steps can significantly reduce recovery.[1]

      • Consider trying different sorbent chemistries if the current one is not providing adequate retention.

  • Incorrect Sample pH: The pH of the sample loaded onto the SPE cartridge dictates the ionization state of 3-HGA-d5, which in turn affects its retention on the sorbent.

    • Troubleshooting:

      • For anion exchange SPE, the sample pH should be adjusted to be at least 2 pH units above the pKa of 3-HGA-d5 to ensure it is deprotonated and can bind to the sorbent.[2]

      • Conversely, for reversed-phase SPE, the pH should be adjusted to be at least 2 pH units below the pKa to keep the analyte in its neutral form for better retention.

  • Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to premature elution of the analyte, or the elution solvent may be too weak to fully recover it.

    • Troubleshooting:

      • Wash Solvent: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute 3-HGA-d5. You can test a series of solvents with increasing organic content.[2]

      • Elution Solvent: The elution solvent should be strong enough to disrupt the interaction between 3-HGA-d5 and the sorbent. For anion exchange, this often involves a high pH or a high salt concentration. For reversed-phase, a higher percentage of organic solvent is typically needed. Adding a small amount of acid or base to the elution solvent can also improve recovery.[3]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the analyte passing through without being retained.

    • Troubleshooting:

      • Reduce the sample volume or the concentration of the analyte being loaded.

      • Use an SPE cartridge with a larger sorbent mass.

Question 2: My recovery is low when using liquid-liquid extraction (LLE). What should I check?

Answer: Low recovery in LLE for a polar compound like 3-HGA-d5 often relates to solvent choice, pH, and the extraction procedure itself.

  • Inappropriate Extraction Solvent: Since 3-HGA-d5 is highly water-soluble, selecting an appropriate organic solvent is crucial.

    • Troubleshooting:

      • Use a more polar organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or a mixture of less polar solvents with a more polar modifier.

      • Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.

  • Incorrect Sample pH: The pH of the aqueous sample will determine the solubility of 3-HGA-d5 in the organic phase.

    • Troubleshooting:

      • To extract an acidic compound like 3-HGA-d5 into an organic solvent, the pH of the aqueous phase should be lowered to at least 2 pH units below its pKa. This protonates the carboxylic acid groups, making the molecule less polar and more soluble in the organic phase. A double liquid-liquid extraction followed by derivatization has been used for 3-hydroxyglutaric acid analysis.[4][5][6]

  • Insufficient Mixing or Phase Separation: Inadequate mixing will lead to poor extraction efficiency, while incomplete phase separation can result in loss of the organic layer.

    • Troubleshooting:

      • Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to allow for partitioning of the analyte into the organic phase.

      • Allow adequate time for the phases to separate completely. Centrifugation can aid in breaking up emulsions and achieving a clean separation.

Chromatography & Mass Spectrometry

Question 3: I am seeing poor peak shape and low signal intensity for 3-HGA-d5 in my LC-MS analysis. What could be the cause?

Answer: Poor peak shape and low intensity can be attributed to issues with the mobile phase, column, or mass spectrometer settings.

  • Suboptimal Mobile Phase Composition: The pH and composition of the mobile phase are critical for good chromatography of polar organic acids.[7][8]

    • Troubleshooting:

      • pH: For reversed-phase chromatography, a low pH mobile phase (e.g., using formic acid or acetic acid) is generally preferred for acidic compounds to ensure they are in their neutral form, leading to better retention and peak shape.[9][10]

      • Buffer: The use of a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help maintain a stable pH and improve peak shape.[10]

      • Organic Modifier: Ensure the gradient elution profile is optimized to provide sufficient retention and sharp peaks.

  • Inappropriate Column Chemistry: Not all reversed-phase columns are suitable for highly polar analytes.

    • Troubleshooting:

      • Consider using a column with an embedded polar group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which are designed for better retention of polar compounds.[7]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 3-HGA-d5 in the mass spectrometer source, leading to a lower signal.

    • Troubleshooting:

      • Improve sample clean-up to remove interfering matrix components. This could involve optimizing your SPE or LLE protocol.

      • Adjust the chromatography to separate 3-HGA-d5 from the interfering compounds.

      • Diluting the sample can sometimes mitigate matrix effects, although this may not be feasible if the analyte concentration is already low.[11]

  • Mass Spectrometer Settings: Incorrect ionization or detection parameters will lead to poor sensitivity.

    • Troubleshooting:

      • Ensure the mass spectrometer is tuned and calibrated.

      • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for 3-HGA-d5. It is typically analyzed in negative ion mode.

      • Confirm that the correct precursor and product ions are being monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. For derivatized 3-HG, specific transitions have been identified to differentiate it from its isomers.[4]

Quantitative Data Summary

The following tables provide a summary of typical parameters that can be used as a starting point for method development and troubleshooting.

Table 1: Example LC-MS Parameters for Organic Acid Analysis

ParameterValueReference
Column Reversed-phase C18 or HILIC[7][9]
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate[9][10]
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic Acid[9][10]
Flow Rate 0.2 - 0.5 mL/minGeneral Practice
Injection Volume 1 - 10 µL[11]
Ionization Mode ESI NegativeGeneral Practice

Table 2: Factors Influencing SPE Recovery

FactorParameter to OptimizeRationaleReference
Sorbent Chemistry (e.g., Mixed-mode, Anion Exchange)Match sorbent to analyte properties.[1]
Sample pHControl ionization state for optimal retention.[2]
Wash Solvent Polarity and pHRemove interferences without eluting the analyte.[2][3]
Elution Solvent Polarity, pH, and Salt ConcentrationEnsure complete disruption of analyte-sorbent interaction.[2][3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 3-HGA-d5 from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 25 mM ammonium acetate, pH 6-7).

  • Sample Loading:

    • Pre-treat the plasma sample (e.g., 100 µL) by adding an equal volume of a protein precipitation solvent (e.g., acetonitrile) and centrifuge.

    • Dilute the supernatant with the equilibration buffer.

    • Load the diluted sample onto the SPE cartridge at a slow flow rate (e.g., 0.5 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the equilibration buffer to remove salts.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove non-polar interferences.

  • Elution:

    • Elute the 3-HGA-d5 with 1 mL of an elution solvent (e.g., 5% formic acid in methanol).

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Low Recovery of 3-HGA-d5 Observed sample_prep Review Sample Preparation start->sample_prep lcms_analysis Review LC-MS Analysis start->lcms_analysis spe Solid-Phase Extraction (SPE) Issues? sample_prep->spe Using SPE? lle Liquid-Liquid Extraction (LLE) Issues? sample_prep->lle Using LLE? chromatography Chromatography Issues? lcms_analysis->chromatography ms Mass Spectrometry Issues? lcms_analysis->ms spe_causes Check: - Sorbent Choice - Sample pH - Wash/Elution Solvents - Sample Overload spe->spe_causes Yes lle_causes Check: - Extraction Solvent - Sample pH - Mixing/Phase Separation lle->lle_causes Yes chrom_causes Check: - Mobile Phase (pH, Buffer) - Column Chemistry - Co-elution with Interferences chromatography->chrom_causes Yes ms_causes Check: - Ion Source Parameters - Matrix Effects - MRM Transitions ms->ms_causes Yes optimize_spe Optimize SPE Protocol spe_causes->optimize_spe optimize_lle Optimize LLE Protocol lle_causes->optimize_lle optimize_chrom Optimize LC Method chrom_causes->optimize_chrom optimize_ms Optimize MS Parameters ms_causes->optimize_ms end Recovery Improved optimize_spe->end optimize_lle->end optimize_chrom->end optimize_ms->end

Caption: A logical workflow for troubleshooting low recovery of 3-HGA-d5.

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) pretreatment Sample Pre-treatment (e.g., Protein Precipitation) sample->pretreatment extraction Extraction (SPE or LLE) pretreatment->extraction drydown Dry Down & Reconstitution extraction->drydown lc_separation LC Separation drydown->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: A typical experimental workflow for 3-HGA-d5 analysis.

Factors Affecting SPE Recovery

SPE_Factors cluster_sorbent Sorbent Properties cluster_sample Sample Characteristics cluster_solvents Solvent Selection spe SPE Recovery sorbent_type Sorbent Chemistry sorbent_type->spe sorbent_mass Sorbent Mass sorbent_mass->spe conditioning Conditioning/Equilibration conditioning->spe sample_ph Sample pH sample_ph->spe sample_matrix Sample Matrix sample_matrix->spe sample_volume Sample Volume sample_volume->spe wash_solvent Wash Solvent wash_solvent->spe elution_solvent Elution Solvent elution_solvent->spe

Caption: Key factors influencing solid-phase extraction (SPE) recovery.

References

selecting the right chromatography column for organic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal chromatography column for organic acid separation. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the separation of organic acids.

Problem Possible Causes Solutions
Poor retention of early-eluting organic acids The stationary phase is not polar enough for highly polar organic acids. Traditional C18 columns often exhibit this issue.[1]- Use a polar-modified reversed-phase column (e.g., polar-embedded or polar-endcapped).[1]- Consider Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar analytes.[1][2][3]- Employ ion-exchange or ion-exclusion chromatography.[4][5]
Peak fronting or tailing - Analyte interaction with the stationary phase.- Inappropriate mobile phase pH causing partial ionization of the acids.[6]- Column overload.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of the organic acids to ensure they are in their non-ionized form.[6]- Use a column with a different stationary phase chemistry.- Reduce the sample concentration or injection volume.
Irreproducible retention times - "Phase collapse" or "dewetting" of the stationary phase when using highly aqueous mobile phases with traditional C18 columns.[7]- Fluctuations in mobile phase composition or temperature.[8]- Inadequate column equilibration.[8]- Use an aqueous-compatible C18 column (e.g., polar-embedded or with proprietary bonding) that is resistant to phase collapse.[9]- Ensure precise mobile phase preparation and use a column thermostat for temperature control.[8]- Increase the column equilibration time between injections.[8]
Co-elution of peaks - Insufficient selectivity of the column for the specific organic acids in the sample.- Optimize the mobile phase by adjusting the pH, buffer concentration, or organic modifier.[10]- Switch to a column with a different selectivity (e.g., from a C18 to a mixed-mode or HILIC column).- Consider a different separation mode (e.g., ion-exchange).[4]
High backpressure - Column frit blockage.- Precipitation of buffer in the mobile phase, especially with high organic solvent concentrations.[7]- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.- Ensure buffer solubility in the mobile phase, particularly at high organic concentrations.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for separating organic acids?

The optimal technique depends on the specific properties of the organic acids and the sample matrix. The three main separation modes are:

  • Reversed-Phase (RP) Chromatography: Best for moderately polar organic acids. For highly polar acids, traditional C18 columns may provide insufficient retention.[1] In such cases, polar-modified C18 columns (e.g., polar-embedded or polar-endcapped) or columns designed for use with 100% aqueous mobile phases are recommended to avoid "phase collapse".[9][7]

  • Ion-Exchange Chromatography (IEC): This method separates organic acids based on their charge and is highly effective for ionic species.[4][5]

  • Ion-Exclusion Chromatography (IEC): This is a commonly used mode for organic acid analysis, particularly in the food and beverage industry. It separates acids based on their pKa.[4][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention and separation of very polar, water-soluble organic acids that are poorly retained in reversed-phase chromatography.[1][2][3]

Q2: How do I choose between a C18, HILIC, or ion-exchange column?

Use the following flowchart to guide your decision:

A Start: Characterize your organic acids B Are the acids highly polar and water-soluble? A->B C Consider HILIC or a polar-embedded/aqueous-stable C18 column B->C Yes F Are the acids moderately polar? B->F No H End: Select initial column and begin method development C->H D Are the acids ionic and is the sample matrix complex? E Ion-Exchange or Ion-Exclusion chromatography is likely the best choice. D->E Yes G A standard or polar-modified C18 column is a good starting point. D->G No E->H F->D No F->G Yes G->H

Caption: Decision tree for initial column selection.

Q3: Why is the mobile phase pH so important for organic acid separation?

The pH of the mobile phase dictates the ionization state of the organic acids.[10] For reversed-phase chromatography, it is crucial to suppress the ionization of the acids to enhance their retention on the non-polar stationary phase. A general guideline is to set the mobile phase pH at least two units below the pKa of the analyte.[6][13] This ensures the acids are in their neutral, more hydrophobic form, leading to better retention and peak shape.

Q4: Can I use a 100% aqueous mobile phase for my organic acid separation?

Using a 100% aqueous mobile phase can be effective for retaining highly polar organic acids in reversed-phase chromatography. However, it can cause a phenomenon known as "phase collapse" or "dewetting" on traditional C18 columns, leading to a dramatic loss of retention.[9][7] To run under these conditions, you must use a column specifically designed for aqueous mobile phases, such as those with polar-embedded or polar-endcapped stationary phases.[9]

Column Selection and Performance Data

The following tables provide a summary of common column types used for organic acid separation and their typical operating parameters.

Table 1: Comparison of Stationary Phases for Organic Acid Separation

Stationary Phase Type Primary Separation Mechanism Best Suited For Key Advantages Potential Issues
Traditional C18 Hydrophobic InteractionsModerately polar organic acidsWide availability, well-understood selectivityPoor retention of highly polar acids, phase collapse in high aqueous mobile phases[1][7]
Polar-Embedded/Aqueous C18 Hydrophobic & Polar InteractionsPolar to moderately polar organic acidsResistant to phase collapse, enhanced retention of polar analytesSelectivity can differ from traditional C18
HILIC Partitioning into an adsorbed water layerHighly polar, water-soluble organic acidsExcellent retention for very polar compounds[1][2]Requires careful mobile phase preparation and equilibration
Ion-Exchange Ionic InteractionsIonic organic acidsHigh selectivity for charged analytes[4][5]Requires buffered mobile phases, can be sensitive to sample matrix
Mixed-Mode Multiple (e.g., Hydrophobic & Ionic)Broad range of organic acids with varying polaritiesCan provide unique selectivity and retain a wider range of analytesMethod development can be more complex

Experimental Protocols

Protocol 1: General Screening Method for Organic Acids using a Polar-Embedded C18 Column

This protocol provides a starting point for the analysis of a mixture of common organic acids.

  • Column: A polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 2% B

    • 2-15 min: 2-20% B

    • 15-17 min: 20-80% B

    • 17-19 min: 80% B

    • 19-20 min: 80-2% B

    • 20-25 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (98:2 Water:Acetonitrile with 0.1% Formic Acid) and filter through a 0.22 µm syringe filter.

Logical Workflow for Method Development

The following diagram illustrates a typical workflow for developing a robust method for organic acid separation.

cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization A Define Analytes and Matrix B Select Initial Column and Separation Mode (see FAQ Q2) A->B C Choose Initial Mobile Phase (e.g., 0.1% Formic Acid) B->C D Perform Initial Injection C->D E Evaluate Peak Shape and Retention D->E F Adjust Mobile Phase pH and/or Buffer Strength E->F Poor Shape/Retention G Optimize Gradient Profile E->G Good Shape/Retention, Poor Separation H Check Resolution of Critical Pairs E->H Good Shape & Separation F->D G->D I If resolution is poor, consider a different stationary phase H->I Insufficient J Validate Method (Linearity, Precision, Accuracy) H->J Sufficient I->B K Final Method J->K

Caption: A logical workflow for method development.

References

Validation & Comparative

A Comparative Guide: GC-MS vs. LC-MS/MS for 3-Hydroxyglutaric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-hydroxyglutaric acid (3-HGA), a key biomarker for the inherited metabolic disorder glutaric aciduria type 1, is paramount. The two most prominent analytical techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your analytical needs.

At a Glance: Key Performance Differences

While both GC-MS and LC-MS/MS are powerful tools for 3-HGA analysis, they differ significantly in sample preparation, sensitivity, and specificity. Traditionally considered the gold standard, GC-MS methods often face challenges in distinguishing 3-HGA from its isomer, 2-hydroxyglutaric acid (2-HGA), due to co-elution.[1][2] Newer LC-MS/MS methods, however, demonstrate excellent resolution and sensitivity, offering a robust alternative.[3]

ParameterGC-MSLC-MS/MS
Sample Preparation Requires derivatization (e.g., silylation)May or may not require derivatization
Separation Challenge Co-elution with 2-hydroxyglutaric acid isomer can be problematic[1][2]Can achieve baseline separation of isomers[3]
Linearity (r²) ≥ 0.996 (correlation with LC-MS/MS)[3]0.9996[3]
Limit of Detection (LOD) Method dependent, can be higher than LC-MS/MS0.348 ng/mL[3]
Limit of Quantification (LOQ) Method dependent1.56 ng/mL[3]
Precision (%CV) Generally good, but can be affected by derivatization efficiency2-18% (intra- and inter-assay)[3]
Accuracy (Recovery %) Method dependent66-115%[3]

Experimental Workflows: A Visual Comparison

The analytical workflows for GC-MS and LC-MS/MS differ primarily in the sample preparation and separation stages. The following diagrams illustrate the typical steps involved in each technique for the analysis of 3-HGA.

GC_MS_vs_LC_MS_MS_Workflow cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow GC_Sample Sample (Urine/Plasma) GC_Extraction Liquid-Liquid Extraction GC_Sample->GC_Extraction GC_Derivatization Derivatization (e.g., Silylation) GC_Extraction->GC_Derivatization GC_Injection GC Injection GC_Derivatization->GC_Injection GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation GC_Ionization Electron Ionization (EI) GC_Separation->GC_Ionization GC_Detection Mass Spectrometry (MS) Detection GC_Ionization->GC_Detection GC_Data Data Analysis GC_Detection->GC_Data LC_Sample Sample (Urine/Plasma) LC_Precipitation Protein Precipitation LC_Sample->LC_Precipitation LC_Derivatization Derivatization (Optional) LC_Precipitation->LC_Derivatization LC_Injection LC Injection LC_Derivatization->LC_Injection LC_Separation Liquid Chromatography Separation LC_Injection->LC_Separation LC_Ionization Electrospray Ionization (ESI) LC_Separation->LC_Ionization LC_Detection Tandem MS (MS/MS) Detection LC_Ionization->LC_Detection LC_Data Data Analysis LC_Detection->LC_Data

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis of 3-HGA.

Detailed Experimental Protocols

GC-MS Protocol for 3-Hydroxyglutaric Acid

The analysis of 3-HGA by GC-MS necessitates a derivatization step to increase the volatility of the analyte. A common approach involves silylation.

  • Sample Preparation:

    • To a sample of urine or plasma, an internal standard (e.g., a stable isotope-labeled 3-HGA) is added.

    • The sample undergoes a double liquid-liquid extraction to isolate the organic acids.[4]

  • Derivatization:

    • The extracted and dried residue is derivatized using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[5] The reaction is typically carried out by heating at 70-80°C for 60 minutes.[4][5]

  • GC-MS Analysis:

    • Gas Chromatograph: An Agilent 5890 series II system (or equivalent) with a capillary column (e.g., HP-5MS) is commonly used.[5]

    • Injection: 1 µL of the derivatized sample is injected.[4]

    • Oven Program: A typical temperature program starts at 80°C, holds for a few minutes, then ramps up to around 290°C.[5] To improve separation from the 2-HGA isomer, an isothermal hold can be introduced in the temperature gradient.[1][2]

    • Mass Spectrometer: Electron ionization (EI) is the standard ionization technique.[6] Detection is performed by monitoring specific ions (m/z) characteristic of the derivatized 3-HGA. For enhanced specificity, a triple quadrupole mass spectrometer (GC-MS/MS) can be used to monitor specific precursor-to-product ion transitions.[4]

LC-MS/MS Protocol for 3-Hydroxyglutaric Acid

LC-MS/MS methods often offer simpler sample preparation and can overcome the isomeric separation challenges seen in GC-MS.

  • Sample Preparation:

    • An internal standard (deuterated 3-HGA) is added to the plasma or urine sample.[3]

    • Proteins are precipitated by adding a solvent like acetonitrile.[3] The mixture is centrifuged, and the supernatant is collected.

  • Derivatization (if necessary):

    • While some methods analyze the native acid, derivatization can improve chromatographic and mass spectrometric properties.[7] One method involves derivatization with 3 M HCl in 1-butanol (B46404) with heating.[3] Another uses 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[7]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system equipped with a C8 or C18 column is used.[3][8]

    • Mobile Phase: A gradient elution with a mixture of aqueous formic acid and an organic solvent like methanol (B129727) is typically employed.[3]

    • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode is used.[3] Detection is achieved through multiple reaction monitoring (MRM) of specific precursor and product ion transitions for both 3-HGA and its internal standard.

Concluding Remarks

The choice between GC-MS and LC-MS/MS for 3-hydroxyglutaric acid analysis depends on the specific requirements of the laboratory.

  • GC-MS remains a viable technique, particularly with modifications to enhance isomer separation.[1] The extensive expertise and established libraries for GC-MS are advantageous. However, the mandatory derivatization step adds complexity and potential for variability.

  • LC-MS/MS emerges as a highly sensitive and specific method that can effectively resolve 3-HGA from its isomers.[3] The simpler sample preparation for non-derivatized methods and the high throughput capabilities make it well-suited for clinical and research settings with high sample loads.

For laboratories seeking high sensitivity, specificity, and the ability to confidently distinguish between 3-HGA and 2-HGA, the data supports LC-MS/MS as the superior methodology. The correlation between a well-developed LC-MS/MS method and the traditional GC-MS "gold standard" is excellent, suggesting that LC-MS/MS is a reliable and often more practical choice for the routine analysis of 3-hydroxyglutaric acid.[3]

References

inter-laboratory comparison of 3-Hydroxyglutaric acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Guide to the Quantification of 3-Hydroxyglutaric Acid

For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, particularly Glutaric Aciduria Type I (GA1), the accurate quantification of 3-hydroxyglutaric acid (3-HGA) is paramount. This guide provides a comprehensive comparison of common analytical methodologies, complete with experimental protocols and performance data to aid in the selection and implementation of the most suitable method for your laboratory's needs.

Comparative Analysis of Analytical Methods

The quantification of 3-HGA in biological matrices such as plasma, urine, and dried urine spots is predominantly achieved through chromatographic techniques coupled with mass spectrometry or fluorescence detection. The choice of method often depends on the required sensitivity, sample throughput, and the availability of instrumentation. Below is a summary of the performance characteristics of commonly employed methods.

Parameter LC-MS/MS (Plasma/Urine) [1]HPLC with Fluorescence Derivatization (Urine) [2][3]LC-MS/MS (Dried Urine Spots) [4][5]GC-MS [6][7]GC-MS/MS [5][7]
Linearity Range 1.54 - 384 ng/mLWide linear rangeNot explicitly statedNot explicitly statedCalibration from 1 to 100 µM
Limit of Detection (LOD) 0.348 ng/mL0.4 µmol/LNot explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) 1.56 ng/mLNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Intra-assay Precision (%CV) 2 - 18%3.7 - 14.5%Not explicitly statedNot explicitly statedSatisfactory precision reported
Inter-assay Precision (%CV) 2 - 18%3.7 - 14.5%Not explicitly statedNot explicitly statedSatisfactory precision reported
Recovery (%) 66 - 115%87.4 - 109.8%Not explicitly statedNot explicitly statedSatisfactory accuracy reported
Key Advantages High sensitivity and specificity, suitable for various matrices.Good sensitivity and selectivity, does not require a mass spectrometer.Simple sample collection and storage, suitable for screening.Established "gold standard" method.[1]Improved specificity and sensitivity over GC-MS, reduces interferences.
Key Disadvantages Requires derivatization, potential for ion suppression.Requires derivatization, may have interference from other compounds.Derivatization is necessary, potential for matrix effects.Co-elution with isomers like 2-hydroxyglutaric acid can be a challenge.[6][7]Requires more specialized equipment.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of any analytical method. Below are summarized protocols for the key techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma and Urine[1]
  • Sample Preparation:

    • To a 100 µL aliquot of plasma or urine, add an internal standard (e.g., deuterated 3-HGA).

    • Precipitate proteins by adding acetonitrile.

    • Centrifuge and collect the supernatant.

    • Dry the supernatant under nitrogen.

    • Derivatize the residue with 3 M HCl in 1-butanol (B46404) by heating.

    • Dry the derivatized sample and reconstitute in a 50% methanol-water solution.

  • Chromatography:

    • Column: C8 HPLC column.

    • Mobile Phase: Gradient of 0.2% formic acid in water and methanol.

    • Flow Rate: Gradient flow.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 3-HGA and the internal standard.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Derivatization for Urine[2][3]
  • Sample Preparation:

    • To a urine sample, add an internal standard (e.g., 3,3-dimethylglutaric acid).

    • Derivatize with 1-pyrenebutyric hydrazide (PBH).

  • Chromatography:

    • Column: Reversed-phase C18 monolithic column (two in series may be needed for better resolution).

    • Mobile Phase: Isocratic or gradient elution with a suitable solvent system.

    • Run Time: Approximately 18 minutes.

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: 345 nm.

    • Emission Wavelength: 475 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)[6][7]
  • Sample Preparation:

    • Perform a double liquid-liquid extraction of the urine sample.

    • Derivatize the extracted analytes using a trimethylsilyl (B98337) (TMS) derivatizing agent.

  • Chromatography:

    • Column: A suitable capillary GC column.

    • Temperature Program: A temperature gradient with a possible isothermal hold to improve the separation of 3-HGA and 2-HGA.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI).

    • Detection: Scan mode or Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatives of 3-HGA.

Metabolic Pathway and Experimental Workflow

Understanding the metabolic origin of 3-HGA is crucial for interpreting analytical results, especially in the context of GA1. In this inherited disorder, the deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH) disrupts the normal catabolism of lysine, hydroxylysine, and tryptophan. This leads to an accumulation of glutaryl-CoA, which is then alternatively metabolized to 3-HGA.

Metabolic Pathway of 3-Hydroxyglutaric Acid in Glutaric Aciduria Type I Metabolic Pathway of 3-Hydroxyglutaric Acid in Glutaric Aciduria Type I cluster_amino_acids Amino Acid Catabolism cluster_ga1_block Glutaric Aciduria Type I cluster_alternative_pathway Alternative Pathway Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Normal Pathway GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA Accumulation (MCAD) CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA HydroxyglutarylCoA 3-Hydroxyglutaryl-CoA GlutaconylCoA->HydroxyglutarylCoA 3-Methylglutaconyl-CoA Hydratase HGA 3-Hydroxyglutaric Acid HydroxyglutarylCoA->HGA Hydrolysis

Caption: Metabolic pathway of 3-HGA formation in GA1.

The general workflow for the quantification of 3-HGA in a laboratory setting involves several key stages, from sample receipt to final data analysis.

Experimental Workflow for 3-Hydroxyglutaric Acid Quantification Experimental Workflow for 3-Hydroxyglutaric Acid Quantification SampleReceipt Sample Receipt (Plasma, Urine, Dried Urine Spot) SamplePreparation Sample Preparation (e.g., Protein Precipitation, Derivatization) SampleReceipt->SamplePreparation InstrumentalAnalysis Instrumental Analysis (LC-MS/MS, GC-MS, HPLC) SamplePreparation->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing (Peak Integration, Calibration) DataAcquisition->DataProcessing ResultReporting Result Reporting and Interpretation DataProcessing->ResultReporting

References

The Critical Role of 3-Hydroxyglutaric Acid-d5 in Ensuring Analytical Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous metabolites is paramount for reliable study outcomes. In the analysis of 3-Hydroxyglutaric acid (3-HGA), a key biomarker for the inherited neurometabolic disorder Glutaric Aciduria Type 1 (GA1), the choice of an appropriate internal standard is critical. This guide provides a comprehensive comparison of 3-Hydroxyglutaric acid-d5 (3-HGA-d5) as an internal standard, highlighting its superior performance in terms of accuracy and precision, supported by experimental data.

The use of a stable isotope-labeled internal standard like 3-HGA-d5 is considered the gold standard in quantitative mass spectrometry-based assays.[1] This is due to its chemical and physical properties being nearly identical to the analyte of interest, 3-HGA. This structural similarity ensures that 3-HGA-d5 behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The result is a significant improvement in the accuracy and precision of the measurement.

Performance Metrics of this compound

Several studies have validated analytical methods employing 3-HGA-d5, consistently demonstrating its reliability. The following tables summarize key performance data from these studies, showcasing the accuracy and precision achieved.

Linearity and Quantitation Limits

A broad linear range and low limits of quantitation are essential for the analysis of biological samples where analyte concentrations can vary significantly. Methods using 3-HGA-d5 have shown excellent linearity over a wide range of concentrations.

ParameterGC-MS/MS Method[2]LC-MS/MS Method[1]
Analyte3-Hydroxyglutaric acid3-Hydroxyglutaric acid
Calibration Range1 - 100 µM6.20 - 319 ng/mL
Correlation Coefficient (r²)Not explicitly stated, but linearity assessed0.9996
Limit of Quantitation (LOQ)< 2.5 µM1.56 ng/mL
Limit of Detection (LOD)Not explicitly stated0.348 ng/mL
Accuracy and Precision

The accuracy of an analytical method refers to the closeness of a measured value to a known true value, while precision represents the closeness of repeated measurements to each other. The use of 3-HGA-d5 as an internal standard has been shown to yield high accuracy and precision in various biological matrices.

ParameterGC-MS/MS Method[2]LC-MS/MS Method[1]
Intra-Assay Precision (%CV)
Low Concentration4.8% (5 µM)2 - 18%
High Concentration3.5% (124 µM)2 - 18%
Inter-Assay Precision (%CV)
Low Concentration10.1% (5 µM)2 - 18%
High Concentration5.8% (124 µM)2 - 18%
Accuracy (Recovery) Evaluated using external quality program samples66 - 115%

Comparison with Alternative Internal Standards

While other types of internal standards, such as structural analogs, can be used, they do not offer the same level of performance as a stable isotope-labeled standard like 3-HGA-d5. The primary challenge in the analysis of 3-HGA is its co-elution with its structural isomer, 2-hydroxyglutaric acid (2-HG), which can lead to analytical interference and inaccurate quantification.[2][3][4]

The use of 3-HGA-d5 is particularly advantageous in overcoming this challenge. Because 3-HGA-d5 has the same retention time as the native 3-HGA, it can accurately account for any chromatographic inconsistencies and ensure specific quantification, even with partial co-elution of isomers.[3] Methods using 3-HGA-d5 have successfully demonstrated the ability to differentiate and accurately quantify 3-HGA in the presence of 2-HG.[1][2]

Experimental Protocols

The successful implementation of 3-HGA-d5 as an internal standard relies on robust and well-defined experimental protocols. Below are summaries of typical workflows for both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

GC-MS/MS Experimental Workflow

GC-MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Urine/Plasma Sample Add_IS Add 3-HGA-d5 Internal Standard Sample->Add_IS Extraction Double Liquid-Liquid Extraction Add_IS->Extraction Derivatization Trimethylsilyl (B98337) (TMS) Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 3-HGA analysis using GC-MS/MS with 3-HGA-d5.

A stable isotope dilution method using GC-MS/MS involves the addition of 3-HGA-d5 to the sample, followed by a double liquid-liquid extraction and trimethylsilyl derivatization.[2][3] The derivatized sample is then injected into the gas chromatograph for separation. Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2]

LC-MS/MS Experimental Workflow

LC-MS_MS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Plasma/Urine Sample Add_IS_LC Add 3-HGA-d5 Internal Standard Sample_LC->Add_IS_LC Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS_LC->Protein_Precipitation Derivatization_LC Butanol-Ester Derivatization Protein_Precipitation->Derivatization_LC Injection_LC LC Injection Derivatization_LC->Injection_LC Separation_LC Chromatographic Separation (C8/C18) Injection_LC->Separation_LC Ionization_LC Electrospray Ionization (ESI) Separation_LC->Ionization_LC Detection_LC Tandem MS (MRM) Ionization_LC->Detection_LC Quantification_LC Quantification Detection_LC->Quantification_LC

Caption: Workflow for 3-HGA analysis using LC-MS/MS with 3-HGA-d5.

In a typical LC-MS/MS workflow, 3-HGA-d5 is added to the plasma or urine sample, followed by protein precipitation with acetonitrile.[1] The supernatant is then derivatized, often using butanol, to improve chromatographic retention and ionization efficiency.[1] The derivatized sample is injected into a liquid chromatograph, and the analytes are separated on a C8 or C18 column. Detection is achieved by a tandem mass spectrometer with electrospray ionization (ESI) operating in MRM mode.[1]

Conclusion

The experimental data overwhelmingly supports the use of this compound as the internal standard of choice for the accurate and precise quantification of 3-Hydroxyglutaric acid. Its ability to mimic the behavior of the native analyte throughout the analytical process, especially in complex biological matrices and in the presence of interfering isomers, makes it an indispensable tool for researchers, scientists, and drug development professionals. The adoption of 3-HGA-d5 in validated GC-MS/MS and LC-MS/MS methods ensures the generation of high-quality, reliable data crucial for clinical diagnostics and metabolic research.

References

A Comparative Guide to 3-Hydroxyglutaric Acid Assays: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Hydroxyglutaric acid (3-HGA), a key biomarker for inborn errors of metabolism such as Glutaric Aciduria Type 1, is critical. The choice of assay can significantly impact experimental outcomes and diagnostic accuracy. This guide provides a comparative overview of the linearity and range of commonly employed analytical methods for 3-HGA, supported by experimental data from published studies.

Performance Comparison of 3-HGA Assays

The selection of an appropriate assay for 3-Hydroxyglutaric acid depends on the specific requirements of the study, including the desired sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of three widely used methods: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

ParameterGC-MS/MSLC-MS/MSHPLC with Fluorescence Detection
Linearity Range 1 - 100 µM[1]6.20 - 319 ng/mL[2]Not explicitly stated, but described as "excellent linearity over a wide range"[3]
Reportable Range Not explicitly stated1.54 - 384 ng/mL[2]Not explicitly stated
Limit of Quantification (LOQ) 1 µmol/L[1]1.56 ng/mL[2]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated0.348 ng/mL[2]0.4 µmol/l[3]
Correlation with other methods Correlated well with established GC-MS methodsCorrelated well with GC-MS for both serum (r² ≥ 0.996) and urine (r² ≥ 0.949) analysis[2]Not explicitly stated

Experimental Methodologies

The performance characteristics outlined above are intrinsically linked to the specific experimental protocols employed. Below are detailed methodologies for the key experiments cited.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method offers high sensitivity and specificity, particularly in complex biological matrices.[1][4]

  • Sample Preparation: A stable isotope dilution approach is utilized. The process involves a double liquid-liquid extraction of the sample, followed by a trimethylsilyl (B98337) derivatization step to increase the volatility of 3-HGA for gas chromatography.[1][4]

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used.[1]

  • Analysis: The separation and detection are optimized to differentiate 3-HGA from its isomer, 2-hydroxyglutaric acid. Specific precursor-product ion transitions are monitored to ensure accurate quantification. For 3-HGA, the transition m/z 349 → 333 is typically used.[1][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a robust and widely used method for the quantification of small molecules like 3-HGA in biological fluids.[2]

  • Sample Preparation: Plasma or urine samples are first deproteinized, often using acetonitrile. A deuterated internal standard of 3-HGA is added for accurate quantification. The resulting supernatant is dried, and the residue is derivatized using 3 M HCl in 1-butanol (B46404) with heating. The derivatized sample is then reconstituted in a methanol-water solution for injection.[2]

  • Instrumentation: The analysis is performed on a Liquid Chromatography system coupled to a Tandem Mass Spectrometer. A C8 HPLC column is often used for chromatographic separation.[2]

  • Analysis: The method is designed to chromatographically separate 3-HGA from interfering isomers, such as 2-hydroxyglutaric acid, before detection by the mass spectrometer.[2]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method provides a sensitive alternative to mass spectrometry-based assays and relies on chemical derivatization to impart fluorescence to the target analyte.[3]

  • Sample Preparation: 3-HGA and an internal standard in a urine sample are derivatized with a fluorescent labeling agent, such as 1-pyrenebutyric hydrazide (PBH).[3]

  • Instrumentation: The derivatized sample is analyzed using an HPLC system equipped with a fluorescence detector. Separation is typically achieved on a C18 column.[3]

  • Analysis: The fluorescent derivatives are detected at specific excitation and emission wavelengths (e.g., 345 nm excitation and 475 nm emission for PBH derivatives).[3]

Experimental Workflow Visualization

To further elucidate the practical steps involved in a typical 3-HGA assay, the following diagram illustrates a representative experimental workflow for an LC-MS/MS-based analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Urine/Plasma) add_is Add Deuterated Internal Standard start->add_is deproteinize Deproteinization (e.g., Acetonitrile) add_is->deproteinize dry Dry Supernatant deproteinize->dry derivatize Derivatization (e.g., Butanolic HCl) dry->derivatize reconstitute Reconstitute in Mobile Phase derivatize->reconstitute lc_separation LC Separation (C8 or C18 column) reconstitute->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification end Reportable Result quantification->end

Caption: A representative workflow for the quantification of 3-Hydroxyglutaric acid using LC-MS/MS.

References

A Comparative Guide to the Detection and Quantification of 3-Hydroxyglutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of 3-Hydroxyglutaric acid (3-HGA), a key biomarker for the inborn error of metabolism, Glutaric Aciduria Type I (GA1). We will delve into the performance of various analytical techniques, presenting supporting experimental data, detailed protocols, and a visualization of the metabolic pathway leading to 3-HGA accumulation.

Introduction to 3-Hydroxyglutaric Acid and Glutaric Aciduria Type I

3-Hydroxyglutaric acid is a dicarboxylic acid that accumulates in individuals with Glutaric Aciduria Type I, an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolic pathways of lysine, hydroxylysine, and tryptophan. Its deficiency leads to the accumulation of glutaric acid and 3-HGA in tissues and physiological fluids. Accurate and sensitive quantification of 3-HGA is critical for the diagnosis, monitoring, and management of GA1.

Metabolic Pathway of 3-Hydroxyglutaric Acid Formation

In GA1, the deficiency of GCDH obstructs the normal metabolic pathway, leading to the accumulation of glutaryl-CoA. This substrate is then diverted into an alternative pathway, resulting in the formation of 3-HGA. The key enzymatic steps are:

  • Dehydrogenation: Glutaryl-CoA is converted to glutaconyl-CoA by the enzyme medium-chain acyl-CoA dehydrogenase (MCAD).

  • Hydration: Glutaconyl-CoA is then hydrated to form 3-hydroxyglutaryl-CoA by 3-methylglutaconyl-CoA hydratase (3-MGH).

  • Hydrolysis: Finally, 3-hydroxyglutaryl-CoA is hydrolyzed to 3-Hydroxyglutaric acid.

Metabolic Pathway of 3-Hydroxyglutaric Acid Formation Metabolic Pathway of 3-Hydroxyglutaric Acid Formation in GA1 cluster_0 Mitochondrial Matrix cluster_1 Blocked Pathway in GA1 Lysine, Hydroxylysine, Tryptophan Lysine, Hydroxylysine, Tryptophan Glutaryl-CoA Glutaryl-CoA Lysine, Hydroxylysine, Tryptophan->Glutaryl-CoA Catabolism Glutaconyl-CoA Glutaconyl-CoA Glutaryl-CoA->Glutaconyl-CoA MCAD GCDH_Deficiency GCDH (deficient) 3-Hydroxyglutaryl-CoA 3-Hydroxyglutaryl-CoA Glutaconyl-CoA->3-Hydroxyglutaryl-CoA 3-MGH 3-Hydroxyglutaric Acid 3-Hydroxyglutaric Acid 3-Hydroxyglutaryl-CoA->3-Hydroxyglutaric Acid Hydrolysis Crotonyl-CoA Crotonyl-CoA

The Gold Standard Under the Microscope: A Comparative Analysis of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of different deuterated (stable isotope-labeled) internal standards, their performance against other alternatives, and the critical experimental data that underpins their widespread use in liquid chromatography-mass spectrometry (LC-MS) applications.

Internal standards (IS) are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), are widely considered the "gold standard" for their ability to closely track the analyte's behavior.[2][3][4]

Performance Comparison: Deuterated vs. Other Internal Standards

The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, generally provide superior assay performance compared to non-deuterated (structural analogue) internal standards.[1][5] This superiority is primarily attributed to their near-identical chemical and physical properties to the analyte, leading to co-elution and similar responses to matrix effects.[3][4]

However, deuterated standards are not without their limitations. The substitution of hydrogen with deuterium can sometimes lead to a "deuterium isotope effect," causing a slight difference in retention time between the deuterated standard and the native analyte.[6][7] This can result in the analyte and the internal standard experiencing different degrees of matrix effects, potentially compromising data accuracy.[6][8] In such cases, ¹³C-labeled internal standards are often considered a superior, albeit more expensive, alternative as they are less prone to chromatographic shifts.[2][8][9]

The following tables summarize the quantitative performance of deuterated internal standards compared to other alternatives from published studies and general observations.

Table 1: General Performance Comparison of Internal Standard Types
ParameterDeuterated Internal Standard¹³C or ¹⁵N Labeled Internal StandardNon-Isotopically Labeled (Analog) Internal StandardKey Findings & References
Chromatographic Co-elution Generally co-elutes, but slight retention time shifts are possible due to the isotope effect.[6][7][10][11]Excellent co-elution, minimal to no isotope effect observed.[2][8][9]Retention times can differ significantly from the analyte.Co-elution is critical for accurate compensation of matrix effects.[3][11]
Matrix Effect Compensation Excellent, as it experiences similar ion suppression or enhancement as the analyte.[12]Excellent, considered the most effective for compensating matrix effects.[2]Variable and often incomplete, as it may not be affected by the matrix in the same way as the analyte.Incomplete compensation can lead to inaccurate quantification.[12]
Accuracy (% Bias) Typically low bias, often within ±5%.[13][14]Generally the lowest bias, considered the most accurate.[2]Can exhibit significant bias, sometimes exceeding 20-30%.[12]Lower bias indicates a more reliable quantitative method.[13]
Precision (%CV) High precision, with CVs typically <15%.[1][13][14]Very high precision, often with the lowest CVs.[2]Lower precision, with higher variability between samples.[12]High precision is crucial for the reproducibility of results.[1]
Cost & Availability More affordable and widely available than other SIL-ISs.[6][15]Generally more expensive and less readily available.[15]Typically the least expensive and most readily available.Cost is a practical consideration in high-throughput screening.
Potential for Cross-talk Low, but possible if isotopic purity is low or with certain fragmentation patterns.[7][16]Very low, as the mass difference is typically greater and more distinct.Not applicable.Cross-talk can interfere with analyte quantification.[7][16]
Stability (H/D Exchange) Generally stable, but H/D exchange can occur under certain conditions.[6][7]Highly stable.[8]Stability is dependent on the specific analog structure.Instability can lead to inaccurate quantification.[6]
Table 2: Comparative Analysis of Deuterated Ketones as Internal Standards

While a direct head-to-head comparison is highly application-dependent, the following table outlines the general properties and applications of common deuterated ketones used as internal standards.[7]

PropertyAcetone-d6Methyl Ethyl Ketone-d5 (MEK-d5)Cyclohexanone-d4
Molecular Formula C₃D₆OC₄H₃D₅OC₆H₆D₄O
Molecular Weight 64.12 g/mol 77.14 g/mol 102.17 g/mol
Typical Purity >99.5%>98%>98 atom % D
Primary MS Platform GC-MS, LC-MSGC-MS, LC-MSGC-MS, LC-MS
Key Advantages High volatility, suitable for headspace analysis. Structurally simple.Polarity suitable for a range of analytes in LC-MS.Lower volatility, suitable for analytes with higher boiling points. Ring structure provides a distinct fragmentation pattern.[7]
Common Applications Internal standard for volatile organic compounds.Internal standard for small molecule analysis.[7]Internal standard for environmental and industrial chemical analysis.[7]

Note: The performance of any internal standard is highly dependent on the specific analyte and the matrix. The information in this table is for general guidance.[7]

Experimental Protocols

To objectively compare the performance of different internal standards, a thorough method validation is essential. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.

Protocol: Evaluation of Matrix Effects

Objective: To determine the ability of a deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma) compared to a non-deuterated analogue.[1][4]

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.[4]

  • Analyte, deuterated internal standard, and non-deuterated internal standard stock solutions.

  • Mobile phases and reconstitution solvent.

  • LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike the analyte and each internal standard (deuterated and non-deuterated) into the reconstitution solvent at a known concentration (e.g., at the Lower and Upper Limits of Quantification).[4]

    • Set 2 (Post-extraction Spike): Extract blank matrix from the six different sources first. Then, spike the analyte and each internal standard into the extracted matrix at the same concentrations as in Set 1.[1][4]

    • Set 3 (Pre-extraction Spike): Spike the analyte and each internal standard into the blank matrix from the six different sources before the extraction process.[4]

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF): MF = (Peak Response in the presence of matrix) / (Peak Response in neat solution)

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte Peak Area / IS Peak Area in post-extraction spiked sample) / (Analyte Peak Area / IS Peak Area in neat solution)

    • Calculate the Coefficient of Variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1]

Acceptance Criteria:

  • A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[1]

  • The CV of the IS-normalized MF across the different matrix sources should ideally be ≤15%.[4]

Mandatory Visualization

To better understand the experimental process and the logical flow of selecting an internal standard, the following diagrams are provided.

G Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction (Protein Precipitation, SPE, etc.) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quant Quantification Ratio->Quant

Caption: Experimental workflow for bioanalysis using an internal standard.

Caption: A decision tree for selecting the appropriate internal standard.

References

A Researcher's Guide to Assessing the Isotopic Purity of 3-Hydroxyglutaric acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the isotopic purity of stable isotope-labeled internal standards is paramount for accurate quantification of endogenous molecules. This guide provides a comprehensive comparison of 3-Hydroxyglutaric acid-d5, a common internal standard, with other commercially available stable isotope-labeled alternatives. We present detailed experimental protocols for assessing isotopic purity using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, enabling researchers to verify the quality of their standards and ensure data integrity.

Comparison of Commercially Available Stable Isotope-Labeled 3-Hydroxyglutaric Acid and Alternatives

The selection of a suitable internal standard is critical for the accuracy and precision of analytical methods. Below is a comparison of commercially available this compound and its alternatives, based on their stated isotopic and chemical purities.

Compound NameSupplier Example(s)Isotopic LabelStated Isotopic PurityStated Chemical Purity
This compoundCDN Isotopesd598 atom % D[1]Not specified
This compoundMedChemExpressd5Not specified99.42%[2]
This compoundInvivoChemd5Not specified≥98%[3]
(RS)-2-Hydroxyglutaric acid, disodium (B8443419) salt (2,3,3-D₃; OD, 98%)Cambridge Isotope Laboratoriesd398 atom % D95%
D-α-Hydroxyglutaric acid-d5 disodiumMedChemExpressd5Not specifiedNot specified[4]
DL-2-Hydroxyglutaric acid, disodium salt (¹³C₅, 99%)Cambridge Isotope Laboratories¹³C₅99 atom % ¹³C98%[5]

Note: Isotopic and chemical purities can vary between batches and suppliers. It is crucial to refer to the Certificate of Analysis for lot-specific data.

Experimental Protocols for Isotopic Purity Assessment

A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended for a thorough assessment of isotopic purity.[2]

I. Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the determination of the distribution of isotopologues (molecules differing only in their isotopic composition) using LC-HRMS.

1. Sample Preparation:

  • Accurately weigh a small amount of the this compound standard.

  • Dissolve in a suitable solvent (e.g., methanol, water) to a final concentration of approximately 1 µg/mL.

  • Prepare a similar concentration of the unlabeled 3-Hydroxyglutaric acid as a reference.

2. LC-HRMS Analysis:

  • Liquid Chromatography (LC) Parameters:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for the separation of 3-Hydroxyglutaric acid from potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Scan Range: m/z 100-200.

    • Resolution: ≥ 60,000.

    • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Acquire the mass spectrum of the unlabeled 3-Hydroxyglutaric acid to determine its natural isotopic distribution. The theoretical monoisotopic mass is 148.0372 g/mol .[6]

  • Acquire the mass spectrum of the this compound. The theoretical monoisotopic mass is 153.0686 g/mol .

  • Identify the ion corresponding to the unlabeled analyte (M+0) and the deuterated analyte (M+5).

  • Measure the peak areas of the M+0, M+1, M+2, M+3, M+4, and M+5 ions in the spectrum of the deuterated compound.

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Area(M+5) / (Area(M+0) + Area(M+1) + ... + Area(M+5))] x 100

  • Correct for the natural abundance of isotopes in the unlabeled molecule for a more accurate determination.

II. Isotopic Purity and Positional Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on the degree and position of deuteration. Both ¹H and ²H NMR are powerful techniques for this purpose.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound standard.

  • Dissolve in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in an NMR tube.

  • Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantitative analysis (qNMR).

2. NMR Analysis:

  • ¹H NMR Spectroscopy:

    • Instrument: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D proton experiment.

    • Key Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Analysis: The degree of deuteration is determined by the reduction or disappearance of proton signals at the labeled positions compared to the unlabeled compound. The chemical shifts for the protons in unlabeled 3-Hydroxyglutaric acid are approximately 2.62 ppm and 4.35 ppm in D₂O.

  • ²H NMR Spectroscopy:

    • Instrument: An NMR spectrometer equipped with a deuterium (B1214612) probe.

    • Experiment: A standard 1D deuterium experiment.

    • Analysis: Directly detects the deuterium nuclei, confirming their presence and chemical environment. The chemical shifts in the ²H spectrum will correspond to the positions of deuteration.

  • Quantitative NMR (qNMR):

    • By comparing the integral of the residual proton signals of the deuterated compound to the integral of the internal standard, the absolute purity can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive assessment of the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Purity Calculation start Start with this compound weigh Accurately weigh sample start->weigh dissolve_ms Dissolve for LC-MS (e.g., 1 µg/mL) weigh->dissolve_ms dissolve_nmr Dissolve for NMR (e.g., 5-10 mg in deuterated solvent) weigh->dissolve_nmr lc_separation LC Separation (Reversed-Phase) dissolve_ms->lc_separation h1_nmr ¹H NMR Spectroscopy dissolve_nmr->h1_nmr h2_nmr ²H NMR Spectroscopy dissolve_nmr->h2_nmr qnmr Quantitative NMR (qNMR) dissolve_nmr->qnmr ms_detection HRMS Detection (ESI Negative) lc_separation->ms_detection data_acquisition Full Scan Data Acquisition ms_detection->data_acquisition ms_analysis Analyze Mass Spectrum: - Identify Isotopologues - Integrate Peak Areas data_acquisition->ms_analysis nmr_analysis Analyze NMR Spectra: - Assess signal reduction (¹H) - Confirm deuterium presence (²H) - Quantify against standard (qNMR) h1_nmr->nmr_analysis h2_nmr->nmr_analysis qnmr->nmr_analysis purity_calc Calculate Isotopic Purity ms_analysis->purity_calc nmr_analysis->purity_calc report Final Purity Report purity_calc->report

Caption: Workflow for Isotopic Purity Assessment.

By following these protocols and utilizing the comparative data, researchers can confidently assess the isotopic purity of their this compound and select the most appropriate internal standard for their analytical needs, ultimately leading to more reliable and reproducible experimental results.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxyglutaric acid-d5: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of 3-Hydroxyglutaric acid-d5 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals. The disposal plan is based on the known hazards of the non-deuterated form, 3-Hydroxyglutaric acid, which is classified as a skin and eye irritant.[1][2] It is essential to handle this compound with appropriate personal protective equipment (PPE) and to follow all institutional and local regulations for chemical waste disposal.

Hazard Classification & Key InformationDataSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1][2]
Signal Word Warning[1]
Personal Protective Equipment (PPE) Protective gloves, eye protection (safety goggles or face shield), lab coat.[1][3]
Storage Store at 2-8°C in a tightly closed container.
Spill Response Avoid breathing dust. Pick up mechanically. Do not allow to enter sewers or surface water.[1]

Experimental Protocol: Waste Neutralization and Disposal

This protocol outlines the steps for neutralizing and disposing of small quantities of this compound waste, assuming it is not mixed with other hazardous materials. For larger quantities or mixed waste streams, consult your institution's Environmental Health and Safety (EHS) department.

Materials:

  • Waste this compound solution or solid

  • Sodium bicarbonate (or another weak base) for neutralization

  • pH indicator strips

  • Appropriately labeled hazardous waste container

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Neutralization (for aqueous solutions):

    • Work in a well-ventilated area, such as a fume hood.

    • Slowly add a weak base, such as sodium bicarbonate, to the aqueous solution of this compound.

    • Monitor the pH of the solution using pH indicator strips.

    • Continue adding the base until the pH is between 6.0 and 8.0.

    • Caution: The neutralization process may generate gas and/or heat. Proceed slowly and allow any reaction to subside before adding more base.

  • Disposal of Solid Waste:

    • If the waste is in solid form, it should be collected in a labeled hazardous waste container without neutralization.

    • Ensure the container is properly sealed to prevent dust inhalation.

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

    • Store the sealed container in a designated secondary containment area, away from incompatible materials, until it is collected by your institution's EHS personnel.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department. They will ensure it is transported to a licensed waste disposal facility.

    • Never dispose of this compound, whether neutralized or not, down the drain unless you have explicit permission from your local EHS office.[4]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed is_aqueous Is the waste an aqueous solution? is_mixed->is_aqueous No consult_ehs Consult Institutional EHS for specific disposal instructions is_mixed->consult_ehs Yes neutralize Neutralize with weak base to pH 6-8 in a fume hood is_aqueous->neutralize Yes collect_solid Collect solid waste in a labeled hazardous waste container is_aqueous->collect_solid No (Solid) package_waste Package in a sealed, labeled hazardous waste container neutralize->package_waste collect_solid->package_waste ehs_pickup Arrange for EHS pickup and disposal package_waste->ehs_pickup end End: Waste properly disposed ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Hydroxyglutaric acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents like 3-Hydroxyglutaric acid-d5 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While deuterated compounds are generally non-radioactive and safe for laboratory use, 3-Hydroxyglutaric acid, the parent compound of its deuterated analogue, is classified as a skin and eye irritant. Therefore, it is crucial to handle this compound with the appropriate personal protective equipment to prevent direct contact.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.
Eye and Face Protection Safety goggles or glassesMust be worn at all times. A face shield should be used in conjunction with goggles when there is a risk of splashing.[1]
Body Protection Laboratory coatA long-sleeved lab coat is mandatory to protect skin and clothing from potential splashes.
Respiratory Protection Not generally requiredWork in a well-ventilated area. A fume hood is recommended, especially when handling powders or creating solutions.
Operational Plan: Handling and Storage

Proper handling and storage are critical not only for safety but also for maintaining the isotopic purity of this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Acclimatization: If the compound is stored at a low temperature, allow the container to reach room temperature before opening to prevent condensation, which could compromise the compound's integrity.

  • Weighing and Solution Preparation:

    • Conduct all weighing and solution preparation in a well-ventilated area or a fume hood to minimize inhalation exposure.

    • Use appropriate, calibrated equipment for accurate measurements.

    • When preparing solutions, slowly add the acid to the solvent to avoid splashing.

  • Storage of Solutions: Store prepared solutions in clearly labeled, airtight containers. To prevent deuterium-hydrogen exchange, use aprotic solvents when possible and control the pH of aqueous solutions to be near neutral.[2] For long-term stability, store solutions at low temperatures (-20°C is often recommended) and protect them from light by using amber vials or storing them in the dark.[2]

Emergency Procedures: Spill and Exposure

Accidents can happen, and a swift, informed response is crucial to mitigate any potential harm.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill For a small spill, neutralize the acid with a suitable agent like sodium bicarbonate.[3][4] Once neutralized, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[5] Collect the absorbed material into a designated, labeled waste container.[3]
Major Spill Evacuate the immediate area and alert others. If the spill is large or involves volatile substances, contact your institution's emergency response team.
Disposal Plan

All waste materials, including the compound itself, contaminated absorbents from spills, and any disposable PPE that has come into contact with the chemical, must be disposed of as hazardous waste.

Waste Disposal Protocol:

  • Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by your institution's hazardous waste disposal service.

  • Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Workflow for Handling this compound

To further clarify the procedural steps for safe handling and disposal, the following workflow diagram has been created.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_spill Spill Response (Minor) prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Prepare Work Area (Clean, Ventilated) prep1->prep2 handling1 Acclimatize Compound to Room Temperature prep2->handling1 handling2 Weigh and Prepare Solution (in Fume Hood) handling1->handling2 handling3 Store Solution in Labeled, Airtight Container at Low Temp handling2->handling3 disposal1 Collect Waste in Labeled Container handling2->disposal1 Waste Generation disposal2 Seal and Store in Designated Area disposal1->disposal2 disposal3 Arrange for Hazardous Waste Pickup disposal2->disposal3 spill1 Alert Personnel & Ensure PPE spill2 Neutralize with Sodium Bicarbonate spill1->spill2 spill3 Absorb with Inert Material spill2->spill3 spill4 Collect in Hazardous Waste Container spill3->spill4 spill4->disposal2 Waste Transfer

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.